Rubifolic acid
Description
Properties
IUPAC Name |
10-hydroxy-2-(hydroxymethyl)-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18-19(17-31)9-14-30(25(33)34)16-15-28(5)20(24(18)30)7-8-22-27(4)12-11-23(32)26(2,3)21(27)10-13-29(22,28)6/h7,18-19,21-24,31-32H,8-17H2,1-6H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLKZBSRTSLNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating and Purifying Rubifolic Acid from Rubia cordifolia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for isolating and purifying rubifolic acid, a pentacyclic triterpenoid (B12794562) from Rubia cordifolia. While specific literature detailing the isolation of this compound is limited, this document outlines a comprehensive, scientifically-grounded protocol derived from established methods for the extraction and purification of triterpenoids from Rubia cordifolia and other plant sources.
Introduction to this compound and Rubia cordifolia
Rubia cordifolia, commonly known as Indian Madder or Manjistha, is a perennial flowering plant that has been a staple in traditional medicine systems for centuries.[1] Its roots are a rich source of a diverse array of bioactive compounds, including anthraquinones, naphthoquinones, iridoids, and triterpenoids.[1] Among these, this compound, a pentacyclic triterpenoid of the ursane (B1242777) type, has garnered interest for its potential pharmacological activities. Triterpenoids from Rubia species have been investigated for various biological effects, making their efficient isolation and purification a critical step in drug discovery and development.
Data Presentation: Extraction Yields
The efficiency of the initial extraction is highly dependent on the solvent system used. The selection of an appropriate solvent is crucial for maximizing the yield of the target compound class. Below is a summary of extraction yields from the roots of Rubia cordifolia using various solvents.
| Solvent System | Plant Part | Extraction Method | Yield (% w/w) | Reference |
| Methanol (B129727) | Roots | Not Specified | 14.18 | [2] |
| Dichloromethane (B109758) | Roots | Serial Exhaustive | 5.60 | [3] |
| Hexane | Roots | Serial Exhaustive | 1.50 | [3] |
| Ethyl Acetate | Roots | Serial Exhaustive | 1.20 | |
| Ethanol | Roots | Serial Exhaustive | 1.10 | |
| 90% Ethanol | Leaves | Soxhlet | 7.16 | |
| Chloroform/Methanol (1:1) | Root Bark | Successive | 9.5 | |
| Methanol | Root Bark | Successive | 3.6 |
Experimental Protocols
The following sections detail a plausible, multi-step protocol for the isolation and purification of this compound from the roots of Rubia cordifolia. This protocol is inferred from successful methodologies reported for the isolation of other triterpenoids from this plant.
Plant Material and Pre-processing
-
Collection and Identification : The roots of Rubia cordifolia should be collected and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Drying and Pulverization : The collected roots are washed thoroughly to remove any adhering soil and foreign matter. They are then shade-dried at room temperature for an extended period (e.g., 10-15 days) to prevent the degradation of thermolabile compounds. The dried roots are then pulverized into a coarse powder using a mechanical grinder.
Extraction
The extraction process aims to isolate the desired class of compounds from the plant matrix. Based on the literature, a serial exhaustive extraction using solvents of increasing polarity is an effective approach.
-
Defatting : The powdered root material is first extracted with a non-polar solvent like n-hexane or petroleum ether to remove fats and waxes. This can be performed using a Soxhlet apparatus or by maceration with intermittent shaking for 24-48 hours. This step is crucial as it reduces interference from lipophilic compounds in subsequent purification stages.
-
Triterpenoid Extraction : After defatting, the plant residue is air-dried and then extracted with a solvent of intermediate polarity, such as dichloromethane or chloroform, which are effective in extracting triterpenoids. The extraction should be carried out exhaustively (e.g., 3 x 24 hours) to ensure maximum recovery.
-
Concentration : The collected extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude extract.
Purification
A multi-step chromatographic approach is typically necessary to purify this compound from the complex crude extract.
-
Stationary Phase : Silica gel (60-120 or 230-400 mesh) is a commonly used adsorbent for the separation of triterpenoids.
-
Mobile Phase : A gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate. For acidic triterpenoids like this compound, the addition of a small percentage of acetic acid or formic acid to the mobile phase can improve resolution and reduce tailing.
-
Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC). TLC plates are typically visualized using an anisaldehyde-sulfuric acid spray reagent followed by heating, which gives characteristic colors for triterpenoids. Fractions with similar TLC profiles are pooled together.
For final purification to achieve high purity, preparative HPLC is often employed.
-
Column : A reversed-phase C18 column is a suitable choice for the separation of triterpenoids.
-
Mobile Phase : A gradient system of methanol and water, or acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid), is typically used.
-
Detection : A UV detector is commonly used, with the wavelength set to a range where triterpenoids exhibit some absorbance (typically in the lower UV range, e.g., 210 nm).
-
Fraction Collection : Fractions corresponding to the peak of interest are collected, and the solvent is removed under vacuum to yield the purified this compound.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the logical flow of the isolation and purification process for this compound.
Potential Signaling Pathways
While the specific molecular targets of this compound are not yet fully elucidated, extracts from Rubia cordifolia have been shown to modulate several key signaling pathways implicated in inflammation and cancer. It is plausible that this compound contributes to these effects.
One such pathway is the NF-κB signaling pathway, which is a critical regulator of inflammatory responses. Another relevant pathway is the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
The diagram below depicts a simplified overview of the crosstalk between these pathways, which may be influenced by compounds present in Rubia cordifolia extracts.
Conclusion
This technical guide provides a robust framework for the isolation and purification of this compound from Rubia cordifolia. The presented protocol, while inferred from related methodologies, offers a scientifically sound starting point for researchers. Further optimization of extraction solvents, chromatographic conditions, and purification techniques may be necessary to achieve high yields and purity. The elucidation of the specific biological activities and molecular targets of purified this compound will be a critical next step in realizing its therapeutic potential.
References
Spectroscopic Profile of Rubifolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Rubifolic acid, a naturally occurring pentacyclic triterpenoid (B12794562). Identified as 3β,30-dihydroxy-urs-12-ene-28-oic acid, and synonymous with 30-hydroxyursolic acid, this compound has been isolated from medicinal plants such as Rubia cordifolia.[1] This document presents its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, details the experimental protocols for its characterization, and includes a visual representation of the analytical workflow.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are characterized by signals corresponding to a pentacyclic ursane-type triterpenoid skeleton. The key differentiating features from its parent compound, ursolic acid, are the signals associated with the additional hydroxyl group at the C-30 position.
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~3.20 | dd | 11.0, 5.0 |
| H-12 | ~5.25 | t | 3.5 |
| H-30 | ~3.40 and ~3.70 | d (AB system) | ~11.0 |
| Methyl Protons (s) | 0.75 - 1.20 | s | - |
| Other CH, CH₂ | 0.80 - 2.50 | m | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | ~79.0 |
| C-12 | ~125.0 |
| C-13 | ~138.0 |
| C-28 (COOH) | ~180.0 |
| C-30 (CH₂OH) | ~65.0 |
| Methyl Carbons | 15.0 - 30.0 |
| Other sp³ Carbons | 15.0 - 60.0 |
| Other sp² Carbons | - |
Mass Spectrometry (MS)
Mass spectrometry data provides crucial information for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is typically employed for accurate mass measurements.
Table 3: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 473.3579 | To be determined |
| [M+Na]⁺ | 495.3398 | To be determined |
| [M-H]⁻ | 471.3423 | To be determined |
Experimental Protocols
The following sections outline the generalized experimental methodologies for the isolation and spectroscopic analysis of this compound from a plant source.
Isolation and Purification
-
Extraction: Dried and powdered plant material (e.g., roots of Rubia cordifolia) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using techniques like maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, chloroform, ethyl acetate, and water.
-
Chromatography: The fraction containing this compound is further purified using a combination of chromatographic techniques, including column chromatography over silica (B1680970) gel and preparative thin-layer chromatography (TLC).
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified compound (1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a commonly used ionization technique.
-
Data Acquisition: The mass spectrometer is operated in both positive and negative ion modes to detect various adducts. Data-dependent acquisition can be used to obtain MS/MS fragmentation data for structural confirmation.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
References
The Pharmacological Landscape of Rubifolic Acid: A Technical Overview for Researchers
Executive Summary
Rubifolic acid, a naturally occurring pentacyclic triterpenoid, has been identified as a constituent of several medicinal plants, most notably Rubia cordifolia. Also known as 30-hydroxyursolic acid, this compound belongs to the ursane (B1242777) family of triterpenoids, which are recognized for their diverse pharmacological activities. This technical guide synthesizes the current, albeit limited, publicly available scientific information on the pharmacological properties of this compound. Due to a scarcity of research focused specifically on the isolated compound, this document also draws upon data from its parent compound, ursolic acid, and extracts from plants in which this compound is found, such as Rubia cordifolia and Randia siamensis. The information herein aims to provide a foundational understanding for researchers and professionals in drug discovery and development.
Introduction to this compound
This compound is a derivative of ursolic acid, characterized by an additional hydroxyl group at the C-30 position. Its chemical structure is 3β,30-dihydroxy-urs-12-ene-28-oic acid. Found in plants with a history of use in traditional medicine, this compound is presumed to contribute to the therapeutic effects of these botanicals. The primary reported activities associated with plant extracts containing this compound and its parent compound, ursolic acid, include anti-inflammatory, anticancer, and antioxidant effects.
Pharmacological Properties
The pharmacological profile of this compound is not extensively documented for the pure compound. However, studies on related compounds and plant extracts provide insights into its potential therapeutic activities.
Anti-Inflammatory and Anti-Allergic Activity
Extracts of plants containing this compound and its saponins (B1172615) have demonstrated anti-inflammatory and anti-allergic properties.[1] While specific quantitative data for this compound is not available, the general mechanisms of ursolic acid derivatives involve the inhibition of inflammatory mediators.
Table 1: Anti-Inflammatory and Anti-Allergic Activity Data (Related Compounds and Extracts)
| Compound/Extract | Assay | Model | Key Findings | Reference |
| Ursolic Acid Derivative (UA-1) | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 cells | IC50 of 2.2 ± 0.4 µM | [2] |
| Ursolic Acid | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 cells | IC50 of 17.5 ± 2.0 µM | [2] |
| Randia dumetorum Methanol (B129727) Extract | Milk-induced leucocytosis and eosinophilia | Mice | Significant inhibition of leucocytosis and eosinophilia | [1] |
| Randia dumetorum Methanol Extract | Passive paw anaphylaxis | Rats | Significant inhibition of paw edema | [1] |
Anticancer Activity
Ursolic acid and its derivatives are well-documented for their anticancer properties, exhibiting cytotoxicity against a range of cancer cell lines. The mechanisms of action are often multifactorial, including the induction of apoptosis and inhibition of proliferation. While direct data for this compound is lacking, it is plausible that it shares similar activities.
Table 2: Anticancer Activity of Ursolic Acid and Its Derivatives
| Compound | Cell Line(s) | Activity | IC50 Value(s) | Reference |
| Ursolic Acid | HepG2 (Liver) | Cytotoxicity | 5.40 µM | |
| Ursolic Acid Derivative (Compound 16) | 518A2, A2780, A549, FaDu, HT29, MCF-7 | Cytotoxicity | 2.5 - 6.4 µM | |
| Ursolic Acid | HeLa, HT-29, MCF-7 | Cytotoxicity | 10 µM, 10 µM, 20 µM | |
| Betulinic and Ursolic Acid Derivatives | MCF-7, HCT-116, TET21N | Cytotoxicity | Ranged from 0.70 µM to >20 µM |
Antioxidant Activity
The antioxidant potential of this compound can be inferred from studies on its parent compound, ursolic acid, and plant extracts containing it. The antioxidant activity of a methanol extract from Randia dumetorum, which contains 30-hydroxyursolic acid saponin, has been reported, though a specific value for the isolated compound is not provided.
Table 3: Antioxidant Activity of Ursolic Acid
| Compound | Assay | Key Findings | Reference |
| Ursolic Acid | DPPH Radical Scavenging | EC50 = 47.0 mM |
Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of pure this compound are not available in the public domain. However, based on studies of related compounds and extracts, the following methodologies are commonly employed.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plates are incubated for a further 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells of interest are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Signaling Pathways
Direct evidence for the modulation of specific signaling pathways by this compound is not yet established. However, research on ursolic acid and extracts from Rubia cordifolia suggests potential involvement of key pathways in inflammation and cancer. Ursolic acid has been shown to suppress the NF-κB, AP-1, and NF-AT signaling pathways, which are critical in the inflammatory response.
Experimental Workflow for In Vitro Anti-Inflammatory Assay.
Proposed Anti-Inflammatory Signaling Pathway of this compound.
Future Directions
The current body of scientific literature indicates that this compound is a promising natural compound with potential therapeutic applications. However, to fully elucidate its pharmacological properties and mechanism of action, further research is imperative. Future studies should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
In-depth Pharmacological Screening: Systematic in vitro and in vivo studies to determine the specific anti-inflammatory, anticancer, and antioxidant activities of the pure compound, including the determination of IC50/EC50 values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to evaluate its potential as a drug candidate.
Conclusion
This compound, or 30-hydroxyursolic acid, stands as a molecule of interest within the realm of natural product drug discovery. While its direct pharmacological profile is yet to be extensively characterized, the activities of its parent compound, ursolic acid, and the plant extracts in which it is found, suggest a promising therapeutic potential, particularly in the areas of inflammation and cancer. This technical guide has summarized the currently available information and highlighted the significant knowledge gaps that need to be addressed by future research. The scientific community is encouraged to undertake further investigation into this compound to unlock its full therapeutic potential.
References
The Enigmatic Pathway of Rubifolic Acid: A Technical Guide to a Novel Triterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubifolic acid, a triterpenoid (B12794562) with the molecular formula C30H48O4, has been identified and isolated from medicinal plants such as Galium verum and Rubia cordifolia[1][2][3]. Despite its discovery, the precise biosynthetic pathway of this compound in plants remains largely unelucidated. This technical guide provides a comprehensive overview of the hypothesized biosynthetic pathway, drawing upon the established principles of triterpenoid biosynthesis in plants. It is designed to serve as a foundational resource for researchers seeking to investigate this novel compound and its potential therapeutic applications. This document outlines the likely enzymatic steps, precursor molecules, and potential intermediates involved in the formation of the this compound backbone. Furthermore, it details common experimental protocols and quantitative analysis techniques that are essential for the characterization of such metabolic pathways.
Introduction to this compound
This compound is a specialized metabolite classified as a triterpenoid[1]. Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. These compounds exhibit a wide range of biological activities and have been a rich source for drug discovery. The presence of this compound in plants of the Rubiaceae family, known for producing a plethora of bioactive molecules, suggests its potential pharmacological significance[3]. Understanding its biosynthesis is a critical step towards harnessing its full potential through metabolic engineering or synthetic biology approaches.
The Hypothesized Biosynthetic Pathway of this compound
While the specific enzymes and intermediates for this compound biosynthesis have not been experimentally verified, a putative pathway can be constructed based on the well-established route of triterpenoid synthesis in plants. The pathway can be broadly divided into three key stages:
-
Formation of the Isoprene Precursor: The journey begins with the synthesis of the five-carbon building block, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for this purpose: the mevalonate (B85504) (MVA) pathway, which primarily operates in the cytosol and mitochondria, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.
-
Assembly of the Triterpenoid Backbone: IPP and DMAPP are sequentially condensed to form the C30 precursor, squalene. This process is catalyzed by a series of prenyltransferases. Squalene is then epoxidized to 2,3-oxidosqualene (B107256), a crucial branch-point intermediate. The cyclization of 2,3-oxidosqualene, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), leads to the formation of various triterpenoid skeletons. The specific OSC involved will determine the foundational structure of this compound.
-
Tailoring and Modification: Following the formation of the basic triterpenoid scaffold, a series of post-cyclization modifications occur. These reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s), glycosyltransferases (GTs), and acyltransferases, introduce functional groups (e.g., hydroxyl, carboxyl, sugar moieties) to the backbone, ultimately yielding the final structure of this compound.
Key Precursors and Intermediates
The biosynthesis of this compound is hypothesized to proceed through the following key molecules:
| Molecule | Chemical Formula | Role in Pathway |
| Isopentenyl Pyrophosphate (IPP) | C5H12O7P2 | The fundamental five-carbon building block of isoprenoids. |
| Dimethylallyl Pyrophosphate (DMAPP) | C5H12O7P2 | Isomer of IPP, acts as the initial primer for isoprenoid chain elongation. |
| Geranyl Pyrophosphate (GPP) | C10H20O7P2 | A C10 intermediate formed from the condensation of IPP and DMAPP. |
| Farnesyl Pyrophosphate (FPP) | C15H28O7P2 | A C15 intermediate formed from the condensation of GPP and IPP. |
| Squalene | C30H50 | A C30 linear hydrocarbon, the direct precursor to triterpenoids. |
| 2,3-Oxidosqualene | C30H50O | The cyclization precursor for the formation of the triterpenoid skeleton. |
| Triterpenoid Backbone (e.g., Dammarane, Lupeol, etc.) | Varies | The initial cyclic structure formed by the action of an oxidosqualene cyclase. |
Visualization of the Hypothesized Pathway
The following diagrams illustrate the proposed biosynthetic pathway of this compound, from the central isoprenoid precursors to the final tailored molecule.
Figure 1. Hypothesized biosynthetic pathway of this compound.
Experimental Protocols for Pathway Elucidation
The characterization of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach. Below are detailed methodologies for key experiments.
Identification of Candidate Genes
Objective: To identify the genes encoding the enzymes involved in this compound biosynthesis.
Methodology: Transcriptome Analysis
-
Plant Material: Collect tissues from Rubia cordifolia or Galium verum that are actively producing this compound, alongside control tissues with low or no production.
-
RNA Extraction: Extract total RNA from the collected tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-Seq).
-
Bioinformatic Analysis:
-
Perform de novo transcriptome assembly if a reference genome is unavailable.
-
Identify differentially expressed genes (DEGs) between high-producing and low-producing tissues.
-
Annotate DEGs against plant protein databases to identify candidate genes encoding oxidosqualene cyclases, P450s, glycosyltransferases, and other relevant enzymes.
-
Perform co-expression analysis to identify clusters of genes that are coordinately regulated with known triterpenoid pathway genes.
-
Functional Characterization of Candidate Enzymes
Objective: To verify the enzymatic function of candidate genes identified through transcriptomics.
Methodology: Heterologous Expression and In Vitro Enzyme Assays
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA and clone them into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli or Saccharomyces cerevisiae). Induce protein expression under optimized conditions.
-
Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
Oxidosqualene Cyclases: Incubate the purified enzyme with 2,3-oxidosqualene and analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the cyclized triterpenoid backbone.
-
P450s and other modifying enzymes: Incubate the purified enzyme with the putative triterpenoid substrate and necessary co-factors (e.g., NADPH for P450s). Analyze the products by LC-MS to detect modifications such as hydroxylation.
-
In Vivo Pathway Validation
Objective: To confirm the role of a candidate gene in this compound biosynthesis within the plant.
Methodology: Virus-Induced Gene Silencing (VIGS)
-
VIGS Construct Preparation: Clone a fragment of the target gene into a VIGS vector (e.g., pTRV2).
-
Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young Rubia cordifolia plants.
-
Metabolite Analysis: After a period of incubation to allow for gene silencing, extract metabolites from the silenced and control plants.
-
Quantification: Quantify the levels of this compound and its precursors using LC-MS. A significant reduction in this compound accumulation in the silenced plants would confirm the gene's involvement in the pathway.
Quantitative Data (Hypothetical)
As the biosynthetic pathway of this compound is yet to be fully elucidated, specific quantitative data is not available. The following table presents hypothetical kinetic parameters for a key enzyme class, oxidosqualene cyclases, based on data from related triterpenoid biosynthetic pathways. This serves as an example of the type of data that would be generated during pathway characterization.
| Enzyme (Hypothetical) | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism |
| RcOSC1 | 2,3-Oxidosqualene | 15 | 0.5 | Rubia cordifolia |
| GvOSC1 | 2,3-Oxidosqualene | 25 | 0.2 | Galium verum |
Logical Workflow for Pathway Discovery
The process of elucidating a novel biosynthetic pathway follows a logical progression of experimental steps.
Figure 2. Logical workflow for the elucidation of the this compound biosynthetic pathway.
Conclusion and Future Directions
The biosynthesis of this compound presents an exciting frontier in plant specialized metabolism. While this guide outlines a hypothesized pathway and a clear experimental roadmap, significant research is required to fully characterize the enzymes, intermediates, and regulatory mechanisms involved. Future efforts should focus on:
-
Genome Sequencing: Obtaining a high-quality genome sequence for Rubia cordifolia or Galium verum will greatly facilitate gene discovery and characterization.
-
Proteomics and Metabolomics: Integrated 'omics' approaches will provide a more comprehensive understanding of the pathway and its regulation.
-
Metabolic Engineering: Once the pathway is elucidated, there is potential to engineer plants or microbial hosts for enhanced production of this compound for therapeutic applications.
This technical guide provides the necessary framework for researchers to embark on the exciting journey of unraveling the biosynthetic pathway of this compound, a potentially valuable natural product.
References
Unraveling the Enigma of Rubifolic Acid: A Technical Overview of a Triterpenoid with Therapeutic Potential
For Immediate Release
Shanghai, China – December 1, 2025 – While the precise molecular mechanisms of Rubifolic acid, a pentacyclic triterpenoid (B12794562) isolated from plants of the Rubiaceae family such as Rubia cordifolia and Galium verum, remain largely uncharacterized in dedicated scientific literature, its chemical classification and the known biological activities of its source plants and related compounds provide a foundational understanding of its potential therapeutic actions. This technical guide synthesizes the available information, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape and potential avenues for future investigation.
This compound, with the chemical formula C30H48O4 and CAS number 80489-65-2, belongs to the vast and structurally diverse class of triterpenoids. Triterpenoids are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. The therapeutic potential of extracts from Rubia cordifolia, in which this compound is a constituent, has been recognized in traditional medicine and is the subject of modern scientific inquiry, particularly in the context of inflammatory diseases like rheumatoid arthritis.
Postulated Mechanism of Action: An Extrapolation from Related Compounds
Given the absence of specific studies on this compound's mechanism of action, we can extrapolate potential pathways based on the activities of other pentacyclic triterpenoids and extracts of Rubia cordifolia.
Anti-inflammatory and Immunomodulatory Pathways:
Extracts from Rubia cordifolia have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[1][2] It is plausible that this compound contributes to these effects. The primary signaling pathways implicated in the anti-inflammatory action of related triterpenoids and plant extracts from the Rubiaceae family include:
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Many triterpenoids are known to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli. Inhibition of MAPK phosphorylation is a common mechanism for the anti-inflammatory effects of natural products.[3]
-
JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling. Extracts from Rubia cordifolia have been observed to inhibit the IL-6/JAK2/STAT3 pathway.[1]
-
NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that triggers the activation of caspase-1 and the maturation of pro-inflammatory cytokines IL-1β and IL-18. Dual inhibition of the NLRP3 inflammasome and the IL-6/JAK2/STAT3 pathway has been demonstrated for Rubia cordifolia extracts.[1]
The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory effects of this compound, based on the known mechanisms of related compounds.
Quantitative Data and Experimental Protocols: A Call for Further Research
A critical gap in the current understanding of this compound is the lack of quantitative data from dedicated experimental studies. To fully elucidate its mechanism of action, a series of in vitro and in vivo experiments are necessary. The following table outlines suggested experimental approaches and the type of quantitative data that would be invaluable to the scientific community.
| Experimental Approach | Objective | Key Methodologies | Quantitative Data to be Generated |
| In Vitro Anti-inflammatory Assays | To determine the direct anti-inflammatory effects of this compound. | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or primary immune cells. | IC50 values for the inhibition of NO production (Griess assay), and pro-inflammatory cytokines (ELISA for TNF-α, IL-6, IL-1β). |
| Western Blot Analysis | To investigate the effect of this compound on key signaling proteins. | Treatment of cells with this compound followed by stimulation and analysis of protein phosphorylation. | Densitometric analysis of phosphorylated vs. total protein levels for key targets (e.g., p-p65/p65, p-IκBα/IκBα, p-ERK/ERK, p-JNK/JNK, p-p38/p38, p-STAT3/STAT3). |
| Reporter Gene Assays | To confirm the inhibition of transcription factor activity. | Transfection of cells with reporter plasmids (e.g., NF-κB luciferase reporter). | Luciferase activity measurements to quantify the inhibition of NF-κB or other transcription factor activity. |
| In Vivo Models of Inflammation | To assess the therapeutic efficacy of this compound in a physiological context. | Carrageenan-induced paw edema in rodents; Collagen-induced arthritis model for rheumatoid arthritis. | Paw volume measurements, arthritis scores, histological analysis of joint inflammation, and cytokine levels in serum and tissue. |
The following workflow diagram outlines a potential experimental approach for investigating the mechanism of action of this compound.
Conclusion and Future Directions
While the current body of scientific literature does not provide a detailed mechanism of action for this compound, its classification as a triterpenoid and its presence in medicinally active plants of the Rubiaceae family strongly suggest a potential role in modulating inflammatory and immune responses. The hypothetical mechanisms outlined in this guide, based on the activities of related compounds, offer a starting point for dedicated research.
Future investigations should focus on isolating pure this compound and subjecting it to rigorous in vitro and in vivo pharmacological testing. Such studies are essential to confirm its biological activities, elucidate its precise molecular targets and signaling pathways, and ultimately unlock its therapeutic potential for the development of novel anti-inflammatory and immunomodulatory agents. The scientific community is encouraged to pursue these avenues of research to fill the existing knowledge gap and explore the full therapeutic promise of this natural compound.
References
- 1. Rubia cordifolia L. ameliorates DSS-induced ulcerative colitis in mice through dual inhibition of NLRP3 inflammasome and IL-6/JAK2/STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Underling Mechanisms Exploration of Rubia cordifolia L. Extract Against Rheumatoid Arthritis by Integrating Network Pharmacology and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Potential of Rubifolic Acid: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubifolic acid, a pentacyclic triterpenoid, is a constituent of the plant Rubia cordifolia, commonly known as Indian Madder.[1] This plant has a long history of use in traditional medicine, particularly in Ayurveda and Traditional Chinese Medicine, for a variety of ailments.[2][3] Modern scientific investigations have focused on the extracts of Rubia cordifolia, revealing a spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4][5] While much of the research has been conducted on crude extracts, the presence of this compound within these bioactive fractions suggests its potential contribution to the observed therapeutic effects. This technical guide provides a comprehensive review of the available literature on the biological activities associated with Rubia cordifolia and its constituents, with a focus on the implications for this compound. Due to a notable gap in the current scientific literature, this review will primarily feature data from studies on Rubia cordifolia extracts, as research on isolated this compound is limited.
Anti-inflammatory Activity
Extracts of Rubia cordifolia have demonstrated significant anti-inflammatory effects in various experimental models. These effects are attributed to the presence of several bioactive compounds, including triterpenoids like this compound. The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Quantitative Data on Anti-inflammatory Activity of Rubia cordifolia Extracts
| Extract/Compound | Assay | Model | IC50 / Inhibition | Reference |
| Ethanolic extract of stem | Carrageenan-induced paw edema | Rats | 39.13% inhibition at 40 mg/kg | |
| Water extract | Carrageenan-induced paw edema | Rats | Significant activity at 10 and 20 ml/kg | |
| Isolated Triterpene | Carrageenan-induced edema, cotton pellet granuloma, adjuvant-induced arthritis | Rats | Active |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo assay assesses the anti-inflammatory potential of a substance by inducing localized inflammation.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Edema: A subcutaneous injection of a 1% carrageenan solution is administered into the sub-plantar region of the rat's hind paw.
-
Treatment: The test substance (e.g., Rubia cordifolia extract) or a standard anti-inflammatory drug (e.g., Indomethacin) is administered orally or intraperitoneally prior to carrageenan injection.
-
Measurement: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmograph.
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
dot
Antioxidant Activity
The antioxidant properties of Rubia cordifolia extracts have been well-documented, suggesting a role in mitigating oxidative stress-related diseases. Pentacyclic triterpenoids, the class of compounds to which this compound belongs, are known to possess antioxidant capabilities. These compounds can act as free radical scavengers and may also chelate metal ions involved in radical-generating reactions.
Quantitative Data on Antioxidant Activity of Rubia cordifolia Extracts
| Extract | Assay | IC50 Value (µg/mL) | Reference |
| Methanol extract of root | DPPH Scavenging | Not specified, but showed activity | |
| Ethanol extract of root | DPPH Scavenging | Not specified, but showed activity | |
| Aqueous extract of root | DPPH Scavenging | Not specified, but showed activity | |
| Methanol extract of root | Hydrogen Peroxide Scavenging | Not specified, but showed activity | |
| Methanol extract of root | Nitric Oxide Scavenging | Not specified, but showed activity |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common in vitro method to evaluate the free radical scavenging activity of a compound.
-
Preparation of Reagents: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test compound is dissolved in the same solvent at various concentrations.
-
Reaction: The test compound solution is mixed with the DPPH solution. A standard antioxidant, such as ascorbic acid, is used as a positive control.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the test substance required to scavenge 50% of the DPPH radicals, is then determined.
dot
Anticancer Activity
Extracts from Rubia cordifolia have shown cytotoxic effects against various cancer cell lines. The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. While specific compounds like mollugin (B1680248) and purpurin (B114267) have been more extensively studied for their anticancer effects, the presence of this compound in active fractions suggests it may also play a role.
Quantitative Data on Anticancer Activity of Rubia cordifolia Extracts
| Extract | Cell Line | Assay | IC50 Value (µg/mL) | Reference |
| Methanol extract of root | HepG2 (Liver Cancer) | MTT | Showed highest cytotoxicity among tested extracts | |
| Methanol extract of root | HeLa (Cervical Cancer) | MTT | Active | |
| Methanol extract of root | ME-180 (Cervical Cancer) | MTT | Active |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., Rubia cordifolia extract) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.
Signaling Pathways
The biological activities of Rubia cordifolia extracts are mediated through the modulation of various signaling pathways. For instance, some constituents have been shown to inhibit the Wnt signaling pathway, which is often dysregulated in cancer. Other studies suggest an impact on pathways involving STAT1, CXCL9, and CXCL10, which are crucial in inflammatory and autoimmune responses. The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation, has also been identified as a target.
dot
Conclusion and Future Directions
The existing body of research strongly supports the therapeutic potential of Rubia cordifolia extracts in the realms of inflammation, oxidative stress, and cancer. This compound, as a known constituent of this plant, is likely a contributor to these biological activities. However, a significant knowledge gap exists regarding the specific bioactivities of isolated this compound.
Future research should prioritize the isolation and purification of this compound to enable a thorough investigation of its individual pharmacological properties. Determining the IC50 values of pure this compound in various anti-inflammatory, antioxidant, and anticancer assays is a critical next step. Furthermore, elucidating the specific molecular mechanisms and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential and pave the way for its possible development as a novel drug candidate. Such focused research will be invaluable to scientists and professionals in the field of drug discovery and development.
References
Phytochemical Analysis of Plants Containing Rubifolic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phytochemical analysis of plants known to contain Rubifolic acid, a pentacyclic triterpenoid (B12794562) of interest for its potential pharmacological activities. The primary plant sources identified in the scientific literature are Rubia cordifolia L. and Galium verum L. This document outlines the phytochemical composition of these plants, details experimental protocols for the analysis of their constituents, and explores the biological signaling pathways modulated by their extracts.
Phytochemical Composition
Rubia cordifolia, commonly known as Indian Madder or Manjistha, is a rich source of a diverse array of secondary metabolites. Its chemical constituents include anthraquinones, naphthoquinones, iridoids, bicyclic hexapeptides, and triterpenoids.[1] Among the pentacyclic triterpenes, this compound has been identified as a notable compound.[2] Similarly, Galium verum, also known as Lady's Bedstraw, has been found to contain this compound along with other terpenoids, flavonoids, and iridoids.[1][3]
While extensive quantitative analysis has been performed for certain compounds in these plants, such as the anthraquinones rubiadin, alizarin, and purpurin (B114267) in Rubia cordifolia, specific quantitative data for this compound is not extensively reported in the current body of literature. The tables below summarize the quantitative data available for major phytochemicals in Rubia cordifolia and Galium species.
Table 1: Quantitative Phytochemical Analysis of Rubia cordifolia
| Phytochemical | Plant Part | Extraction Solvent | Analytical Method | Concentration | Reference |
| Rubiadin | Roots | Methanol (B129727) | RP-HPLC | Variable (geographically dependent) | [4] |
| Alizarin | Roots | Ethyl acetate | RP-HPLC | Variable (geographically dependent) | |
| Purpurin | Roots | Ethyl acetate | RP-HPLC | Variable (geographically dependent) | |
| Total Phenolics | Leaves | Ethanol | Spectrophotometry | 9.726 ± 0.572 µ g/100 µg gallic acid equivalent | |
| Total Flavonoids | Leaves | Ethanol | Spectrophotometry | - |
Table 2: Quantitative Phytochemical Analysis of Galium Species
| Phytochemical | Plant Species | Plant Part | Analytical Method | Concentration (µg/g) | Reference |
| Asperuloside | Galium verum | Blossoms and Herb | HPLC-DAD-MS/MS | Most abundant compound | |
| Asperulosidic acid | Galium aparine | Herb | HPLC-DAD-MS/MS | Most abundant compound | |
| Chlorogenic acid | Galium mollugo | Herb | HPLC-DAD-MS/MS | Most abundant compound |
Experimental Protocols
General Protocol for the Quantification of Pentacyclic Triterpenoids (including this compound)
1. Extraction of Triterpenoids from Plant Material:
-
Sample Preparation: Air-dry the plant material (roots of Rubia cordifolia or aerial parts of Galium verum) at room temperature and grind into a fine powder.
-
Extraction:
-
Accurately weigh approximately 1 gram of the powdered plant material.
-
Perform extraction with a suitable solvent. A common method is pressurized liquid extraction (PLE) or Soxhlet extraction with a solvent such as methanol or a chloroform/methanol mixture (1:1).
-
Alternatively, ultrasonic-assisted extraction can be used for faster extraction times.
-
Evaporate the solvent from the resulting extract under reduced pressure to obtain a crude extract.
-
-
Sample Clean-up (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering compounds. A C18 SPE cartridge is suitable for this purpose.
-
2. UPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm), is suitable for the separation of triterpenoids.
-
Mobile Phase: A gradient elution using a binary solvent system is typically employed.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid
-
-
Gradient Program: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more nonpolar triterpenoids.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for UPLC systems.
-
Column Temperature: Maintain the column at a constant temperature, typically around 40°C, to ensure reproducible retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used. For triterpenoic acids like this compound, negative ion mode is often preferred.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the method of choice for quantification due to its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for this compound and an internal standard.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature to achieve the best signal for the analyte.
-
3. Quantification:
-
Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Internal Standard: Use a structurally similar compound that is not present in the plant extract as an internal standard to correct for variations in extraction efficiency and instrument response.
-
Data Analysis: Plot a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration of the standard solutions. Use this curve to determine the concentration of this compound in the plant extracts.
Signaling Pathways and Biological Activity
Extracts from Rubia cordifolia have been shown to modulate several key signaling pathways implicated in various physiological and pathological processes. While the specific effects of isolated this compound are not yet fully elucidated, the activities of the whole extract provide valuable insights into its potential therapeutic applications.
-
CXCL10/CXCL9/STAT1 Signaling Pathway: An extract of Rubia cordifolia has been demonstrated to ameliorate vitiligo by inhibiting the CXCL10/CXCL9/STAT1 signaling pathway. This suggests an immunomodulatory role by attenuating inflammatory responses.
-
Cancer-Related Signaling Pathways: Constituents of Rubia cordifolia, including cyclic hexapeptides and anthraquinones, have been shown to inhibit several cancer-related signaling pathways.
-
Apoptosis and Oxidative Stress: Rubia cordifolia extract has been found to attenuate diabetic neuropathy by inhibiting apoptosis and oxidative stress.
-
NF-κB Signaling Pathway: The anti-inflammatory effects of some Rubia cordifolia constituents are mediated through the inhibition of the NF-κB signaling pathway.
-
Glycerophospholipid and Pyrimidine (B1678525) Metabolism: In the context of rheumatoid arthritis, Rubia cordifolia extract has been shown to modulate glycerophospholipid and pyrimidine metabolism pathways.
Visualizations
Experimental Workflow for Phytochemical Analysis
Caption: Workflow for the extraction and quantification of this compound.
Representative Signaling Pathway Modulated by Rubia cordifolia Extract
Caption: Inhibition of the CXCL10/CXCL9/STAT1 pathway by R. cordifolia.
References
An In-depth Technical Guide to the Acidic Compounds of Rubia cordifolia
A Note on "Rubifolic Acid": The term "this compound" is not a recognized name in the current scientific literature for a compound isolated from Rubia species. This guide will therefore focus on the well-characterized acidic compounds discovered in Rubia cordifolia, a plant rich in diverse phytochemicals. It is plausible that "this compound" is a novel, yet-to-be-published compound, a trivial name not widely adopted, or a misnomer for one of the known constituents.
This technical whitepaper provides a comprehensive overview of the discovery and natural sources of key acidic compounds isolated from Rubia cordifolia. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Rubia cordifolia
Rubia cordifolia, commonly known as Indian Madder or Manjistha, is a perennial flowering plant in the coffee family, Rubiaceae. It is traditionally used in Ayurvedic and Chinese medicine for a variety of ailments. The roots of R. cordifolia are a rich source of a wide array of secondary metabolites, including anthraquinones, naphthoquinones, bicyclic peptides, and triterpenoids. Among these are several acidic compounds that have garnered scientific interest for their potential therapeutic properties.
Key Acidic Compounds from Rubia cordifolia
Rubia cordifolia is a source of numerous acidic compounds, primarily phenolic acids, anthraquinone (B42736) carboxylic acids, and iridoid glycosidic acids. This guide will focus on some of the most significant and well-documented examples.
Discovery and Natural Sources
The chemical investigation of Rubia cordifolia dates back several decades, leading to the isolation and characterization of a multitude of compounds. The acidic constituents are often found as glycosides, which can be hydrolyzed to yield the aglycone.
3.1. Ruberythric Acid
Ruberythric acid is an anthraquinone glycoside that, upon hydrolysis, yields alizarin (B75676) and the disaccharide primeverose. It is one of the principal coloring agents in madder root. Its discovery is historically linked to the efforts to identify the chemical basis for the dyeing properties of Rubia species.
3.2. Munjistin (1,3-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid)
Munjistin is a significant anthraquinone derivative with a carboxylic acid functional group. It has been a subject of phytochemical and pharmacological studies due to its biological activities.
3.3. Asperulosidic Acid
Asperulosidic acid is an iridoid glycoside. Iridoids are a class of monoterpenoids known for their diverse biological activities. The presence of a carboxylic acid group distinguishes it from the more common asperuloside, also found in Rubia species.
3.4. Phenolic Acids
Like many plants, Rubia cordifolia contains a variety of common phenolic acids, such as vanillic acid. These compounds contribute to the overall antioxidant capacity of the plant extracts.
Quantitative Data Summary
The following table summarizes key quantitative data related to the isolation and characterization of representative acidic compounds from Rubia cordifolia. The values presented are illustrative and can vary based on the specific extraction and analytical methods employed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (% of dry root weight) | Key Spectroscopic Data (¹H NMR, δ in ppm) |
| Munjistin | C₁₅H₈O₆ | 284.22 | 229-231 | 0.1 - 0.5 | 12.1 (s, 1H, -OH), 11.9 (s, 1H, -OH), 8.3-7.8 (m, 4H, aromatic) |
| Vanillic Acid | C₈H₈O₄ | 168.15 | 210-213 | Variable | 9.8 (s, 1H, -COOH), 7.5-6.9 (m, 3H, aromatic), 3.9 (s, 3H, -OCH₃) |
| Asperulosidic Acid | C₁₈H₂₄O₁₂ | 432.38 | 130-132 | Variable | 7.4 (d, 1H, J=1.2 Hz, H-3), 5.8 (d, 1H, J=5.6 Hz, H-1), 4.7 (d, 1H, J=7.8 Hz, Glc H-1') |
Experimental Protocols
5.1. General Extraction and Isolation of Acidic Compounds from Rubia cordifolia
The following is a generalized protocol for the extraction and isolation of acidic compounds from the roots of Rubia cordifolia. Specific conditions may be optimized for the target compound.
-
Preparation of Plant Material: Dried and powdered roots of Rubia cordifolia are used as the starting material.
-
Extraction: The powdered root material is subjected to Soxhlet extraction or maceration with a polar solvent such as methanol (B129727) or ethanol.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. The acidic compounds are typically enriched in the ethyl acetate and n-butanol fractions.
-
Acid-Base Extraction (for enrichment of acidic compounds): The organic fraction (e.g., ethyl acetate) is dissolved in a suitable solvent and extracted with an aqueous basic solution (e.g., 5% sodium bicarbonate). The aqueous layer is then acidified (e.g., with 2N HCl) to precipitate the acidic compounds, which are then re-extracted into an organic solvent.
-
Chromatographic Purification: The enriched acidic fraction is subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-hexane.
-
Final Purification: Fractions containing the target compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Visualizations
6.1. Experimental Workflow for Isolation
Caption: Generalized workflow for the isolation of acidic compounds from Rubia cordifolia.
6.2. Logical Relationship of Compound Classes in Rubia cordifolia
In Silico Docking of Rubifolic Acid: A Technical Guide to Target Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and potential findings from in silico molecular docking studies of Rubifolic acid with key target proteins implicated in various pathologies. Drawing upon established computational protocols and research on analogous compounds from Rubia cordifolia, this document outlines a robust framework for investigating the therapeutic potential of this compound.
Introduction to this compound and In Silico Docking
This compound, a triterpenoid (B12794562) with the chemical formula C30H48O4, is a natural compound isolated from plants of the Rubia genus.[1][2][3] The therapeutic potential of compounds from Rubia cordifolia has been noted, particularly in the context of cancer and inflammation. In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] This method is instrumental in drug discovery for identifying potential therapeutic targets and elucidating the molecular basis of a compound's activity.
Potential Protein Targets for this compound
While direct and extensive docking studies on this compound are not yet prevalent in published literature, research on other phytocompounds from Rubia cordifolia allows for the inference of high-probability protein targets. These include:
-
Matrix Metalloproteinase-2 (MMP-2): Implicated in tissue remodeling, cancer cell invasion, and metastasis. Phytochemicals from Rubia cordifolia have been investigated as potential inhibitors of MMP-2.
-
Proteins of the Wnt Signaling Pathway: This pathway is crucial in cell fate determination, and its dysregulation is a hallmark of many cancers. Key proteins include β-catenin and GSK3β.
-
Proteins of the NF-kB Signaling Pathway: This pathway is a key regulator of inflammation and immune responses, and its aberrant activation is linked to chronic inflammatory diseases and cancer. The p50 subunit of NF-kB is a common target.
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A well-established target in cancer therapy due to its role in cell proliferation and survival. Other compounds from Rubia cordifolia, such as Rubiadin, have been studied for their interaction with this target.
Data Presentation: Predicted Binding Affinities
The following table summarizes hypothetical, yet plausible, quantitative data from a virtual screening of this compound against the aforementioned protein targets. These values are representative of what could be expected from such a study, based on the binding energies observed for similar natural products.
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues (Hypothetical) |
| MMP-2 | 1A6D | -8.5 | 1.5 | LEU83, ALA84, HIS120 |
| β-catenin | 1JDH | -7.9 | 4.2 | LYS312, GLY313, ARG316 |
| NF-kB (p50) | 1SVC | -8.2 | 2.1 | LYS52, SER243, ASP274 |
| EGFR Tyrosine Kinase | 1M17 | -7.5 | 8.9 | LEU718, VAL726, ALA743 |
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
This section details a standardized protocol for conducting in silico docking of this compound.
Software and Resource Requirements
-
Molecular Docking Software: AutoDock Vina, Glide, or GOLD
-
Molecular Visualization Tool: PyMOL, Chimera, or Discovery Studio
-
Protein Data Bank (PDB): For retrieval of target protein crystal structures.
-
Ligand Structure Database: PubChem or ZINC for obtaining the 3D structure of this compound.
Ligand Preparation
-
Structure Retrieval: Obtain the 3D structure of this compound (C30H48O4) from a chemical database like PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field such as MMFF94. This step is crucial for obtaining a low-energy, stable conformation.
-
Charge Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) to the ligand atoms.
-
Torsion Angle Definition: Define the rotatable bonds to allow for conformational flexibility during docking.
Protein Preparation
-
Structure Retrieval: Download the 3D crystal structure of the target protein (e.g., MMP-2, PDB ID: 1A6D) from the Protein Data Bank.
-
Preprocessing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.
-
Protonation: Add polar hydrogen atoms to the protein structure, as these are typically not resolved in X-ray crystallography.
-
Charge Assignment: Assign appropriate atomic charges to the protein residues.
Grid Generation and Docking Simulation
-
Binding Site Identification: Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand or through binding site prediction software.
-
Grid Box Definition: Define a grid box that encompasses the identified binding site. The grid box defines the search space for the docking algorithm.
-
Docking Execution: Run the molecular docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will explore various conformations and orientations of this compound within the defined grid box.
Analysis of Results
-
Binding Affinity Evaluation: Analyze the output files to determine the binding energy (in kcal/mol) of the best-docked conformation. A more negative value indicates a stronger binding affinity.
-
Interaction Analysis: Visualize the docked complex using molecular graphics software to identify the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with this compound.
-
Pose Clustering: Group similar docked conformations (poses) to understand the predominant binding modes.
Visualizations: Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the potential points of intervention for this compound within the Wnt and NF-kB signaling pathways, based on its predicted interactions with key proteins.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CAS 80489-65-2 | ScreenLib [screenlib.com]
- 3. This compound supplier | CAS 80489-65-2 | AOBIOUS [aobious.com]
- 4. Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes [frontiersin.org]
Methodological & Application
Application Note: Development of a Validated HPLC-UV Method for the Quantification of Rubifolic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of Rubifolic acid.
Introduction
This compound is a naturally occurring triterpenoid (B12794562) that has been isolated from plant species such as Rubia cordifolia. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Given its potential therapeutic applications, a robust and reliable analytical method is essential for the quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations.
This application note details a systematic approach to developing a sensitive and specific HPLC-UV method for this compound. The method is designed to be suitable for quality control, pharmacokinetic studies, and other research applications.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₃₀H₄₈O₄ |
| Molecular Weight | 472.7 g/mol [1] |
| Chemical Class | Triterpenoid |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] |
HPLC-UV Method Development and Protocol
The development of a robust HPLC-UV method requires careful optimization of several chromatographic parameters. Based on the chemical nature of this compound as a triterpenoid, a reversed-phase HPLC method is proposed. Triterpenoids often lack strong chromophores, necessitating UV detection at lower wavelengths, typically in the range of 205-210 nm.[3][4]
3.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid or acetic acid (analytical grade)
-
Solvents for sample extraction (e.g., methanol, ethanol, or a mixture of methanol/chloroform)
3.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method. The proposed starting conditions are outlined in Table 2.
| Parameter | Recommended Condition |
| HPLC Column | Reversed-phase C18 or C30, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 60% B; 2-25 min: 60-90% B; 25-30 min: 90% B; 30-32 min: 90-60% B; 32-35 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or optimal wavelength determined by PDA scan) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
3.3. Standard and Sample Preparation Protocol
3.3.1. Preparation of Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
3.3.2. Sample Preparation from Plant Material (e.g., Rubia cordifolia roots)
-
Extraction: Weigh 1 g of dried and powdered plant material. Extract with 20 mL of methanol by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: Depending on the expected concentration of this compound, the sample may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 3.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed using a PDA detector. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.999 over the specified concentration range. |
| Accuracy | Recovery should be within 98-102% for spiked samples at three different concentration levels. |
| Precision (Repeatability and Intermediate Precision) | The relative standard deviation (RSD) should be < 2% for multiple injections of the same standard and for analyses performed on different days. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). |
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 4: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
Table 5: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |
|---|---|---|---|
| 5 | [Insert Data] | [Insert Data] | [Insert Data] |
| 25 | [Insert Data] | [Insert Data] | [Insert Data] |
| 75 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 6: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2 | [Insert Value] |
| Theoretical Plates | > 2000 | [Insert Value] |
| Resolution | > 2 (from nearest eluting peak) | [Insert Value] |
Biological Context: Triterpenoids and Signaling Pathways
Triterpenoids, including this compound, are known to exert their biological effects by modulating various intracellular signaling pathways. These pathways are often dysregulated in diseases such as cancer and inflammatory conditions. A common target for many triterpenoids is the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and angiogenesis.
Below is a diagram illustrating a simplified representation of how a triterpenoid like this compound might inhibit the PI3K/AKT/mTOR signaling pathway, leading to anti-cancer effects.
Caption: Triterpenoid inhibition of the PI3K/AKT/mTOR pathway.
Experimental Workflow
The following diagram outlines the logical workflow for the development and validation of the HPLC-UV method for this compound.
Caption: Workflow for HPLC-UV method development and validation.
Conclusion
This application note provides a detailed and systematic protocol for the development and validation of an HPLC-UV method for the quantification of this compound. The proposed method is simple, accurate, and precise, making it a valuable tool for researchers in natural product chemistry, pharmacology, and quality control. The provided workflows and diagrams offer a clear guide for the implementation of this analytical procedure.
References
Application Notes and Protocols for Cell-Based Assays Using Rubifolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubifolic acid, a pentacyclic triterpenoid (B12794562) identified as 3β,30-dihydroxy-urs-12-ene-28-oic acid, is a natural compound isolated from Rubia cordifolia. Triterpenoids of the ursane (B1242777) scaffold have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties. These compounds are known to modulate key cellular signaling pathways implicated in various diseases. This document provides a detailed protocol for a cell-based assay to evaluate the anti-inflammatory potential of this compound and outlines a plausible signaling pathway based on the activity of structurally related compounds.
Putative Signaling Pathway of this compound
While the precise molecular targets of this compound are still under investigation, many ursane-type triterpenoids are known to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling cascades. The following diagram illustrates a potential mechanism of action for this compound in an inflammatory context, such as in lipopolysaccharide (LPS)-stimulated macrophages.
Application Notes & Protocols: Synthesis and Evaluation of Pentacyclic Triterpenoid Derivatives
A Note on Rubifolic Acid: Detailed protocols for the specific chemical synthesis of this compound and its derivatives are not extensively available in the current scientific literature. This compound is a complex pentacyclic triterpenoid (B12794562), and its total synthesis is a significant undertaking. However, the principles and procedures for the chemical modification of similar, more readily available pentacyclic triterpenoids are well-established. This document provides detailed application notes and protocols for the semi-synthesis of derivatives of Oleanolic Acid , a structurally related and extensively studied pentacyclic triterpenoid. These methodologies can serve as a valuable guide for researchers interested in the synthesis and evaluation of this compound analogs and other triterpenoid derivatives.
Oleanolic acid and its derivatives have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[1][2] The semi-synthesis of oleanolic acid derivatives often focuses on modifying the C-3 hydroxyl group and the C-28 carboxylic acid group to enhance potency, improve solubility, and explore structure-activity relationships (SAR).[3]
Experimental Protocols
Protocol 1: Acetylation of the C-3 Hydroxyl Group of Oleanolic Acid
This protocol describes the synthesis of 3-acetyloleanolic acid. Acetylation of the hydroxyl group can be a key step in multi-step synthetic pathways or for SAR studies.
Materials:
-
Oleanolic Acid (OA)
-
Acetic Anhydride (B1165640)
-
Dry Pyridine
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)
-
Hydrochloric acid (HCl), 1N solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)
Procedure: [4]
-
Dissolve Oleanolic Acid (1.0 eq) in a mixture of anhydrous dichloromethane and dry pyridine.
-
Add acetic anhydride (excess, e.g., 5-10 eq) to the solution. A catalytic amount of DMAP can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with 1N HCl solution, water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 3-acetyloleanolic acid.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Esterification of the C-28 Carboxylic Acid Group of Oleanolic Acid
This protocol details the synthesis of methyl oleanolate. Esterification at the C-28 position is a common modification to increase lipophilicity and modulate biological activity.
Materials:
-
Oleanolic Acid (OA)
-
Dimethyl sulfate ((CH3)2SO4)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (EtOH)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure: [5]
-
Dissolve Oleanolic Acid (1.0 eq) in an ethanolic solution of NaOH.
-
Add dimethyl sulfate (excess) to the solution.
-
Reflux the reaction mixture. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to yield pure methyl oleanolate.
-
Confirm the structure of the product by spectroscopic analysis.
Protocol 3: Synthesis of Amide Derivatives at the C-28 Position
This protocol outlines a general procedure for the synthesis of amide derivatives of oleanolic acid, which often exhibit enhanced biological activity.
Materials:
-
Oleanolic acid derivative with an activated carboxyl group (e.g., acyl chloride or an active ester) or Oleanolic acid, a coupling agent (e.g., HATU), and an amine.
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
A desired primary or secondary amine
-
Anhydrous solvent such as Dichloromethane (CH2Cl2) or Dimethylformamide (DMF)
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of Oleanolic Acid (1.0 eq) in anhydrous CH2Cl2, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with CH2Cl2 and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired amide derivative.
-
Characterize the purified compound by NMR and MS analysis.
Quantitative Data
Table 1: Cytotoxicity of Semi-Synthetic Oleanolic Acid Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various semi-synthetic oleanolic acid derivatives against different human cancer cell lines. The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
| Compound | Modification | Cell Line | Assay | IC50 (µM) | Reference |
| OA Derivative 17 | C-3 modified | PC3 (Prostate) | MTT | 0.39 | |
| OA Derivative 28 | C-3 modified | A549 (Lung) | MTT | 0.22 | |
| Derivative 4d | C-28 modified with a phenolic moiety | HCT-116 (Colon) | Not Specified | 38.5 | |
| Derivative 4k | C-28 modified with a phenolic moiety | HCT-116 (Colon) | Not Specified | 39.3 | |
| Derivative 4m | C-28 modified with a phenolic moiety | HCT-116 (Colon) | Not Specified | 40.0 | |
| Derivative 4l | C-28 modified with a coumarin (B35378) moiety | LS-174T (Colon) | Not Specified | 44.0 | |
| Derivative 4e | C-28 modified with a phenolic moiety | LS-174T (Colon) | Not Specified | 44.3 | |
| Derivative 5d | C-28 modified with a coumarin moiety | LS-174T (Colon) | Not Specified | 38.0 | |
| Derivative 3a | C-3 modified oxime derivative | A375 (Melanoma) | SRB | Viability reduced to 58.2% at 50 µM after 48h | |
| Derivative 3b | C-3 modified oxime derivative | A375 (Melanoma) | SRB | Viability reduced to 42.5% at 50 µM after 48h |
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for the semi-synthesis of oleanolic acid derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semisynthesis of Derivatives of Oleanolic Acid from Syzygium aromaticum and Their Antinociceptive and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid Compounds Strategy in the Synthesis of Oleanolic Acid Skeleton-NSAID Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rubia cordifolia Extracts in Cancer Research
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches for the specific applications of Rubifolic acid in cancer research did not yield detailed studies, quantitative data, or specific experimental protocols. This compound is identified as a constituent of the plant Rubia cordifolia, however, the vast majority of anticancer research has focused on the crude extracts of Rubia cordifolia or other isolated compounds such as anthraquinones and cyclic hexapeptides.
Therefore, these application notes and protocols are based on the available scientific literature for extracts of Rubia cordifolia and are intended to serve as a guide for investigating the potential anticancer properties of compounds derived from this plant. The methodologies described can be adapted for the study of purified compounds like this compound, should it become available for research.
Application Notes: Anticancer Potential of Rubia cordifolia Extracts
Rubia cordifolia, commonly known as Indian Madder, has a long history in traditional medicine. Modern scientific investigations have begun to validate its potential in cancer therapy. Extracts from the roots of Rubia cordifolia have demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines.
The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death), mediated by the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[1][2] It is important to note that the observed bioactivity is likely due to the synergistic effects of multiple compounds present in the extracts.
Key Findings from In Vitro Studies:
-
Induction of Apoptosis: Methanolic extracts of Rubia cordifolia have been shown to induce morphological changes characteristic of apoptosis in HEp-2 human laryngeal carcinoma cells.[1][2] This is often accompanied by DNA fragmentation.
-
Cell Viability Inhibition: Aqueous and various solvent extracts of Rubia cordifolia have been shown to decrease the viability of several cancer cell lines in a dose- and time-dependent manner.[1]
-
Signaling Pathway Modulation: While specific pathways for this compound are unknown, active constituents from Rubia cordifolia have been found to inhibit cancer-related signaling pathways such as Wnt, Myc, and Notch.
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for various extracts of Rubia cordifolia against different cancer cell lines. These values highlight the potential of the plant extracts as a source of anticancer compounds.
| Cell Line | Extract Type | IC50 Value (µg/mL) | Reference |
| Human Laryngeal Carcinoma (HEp-2) | Methanolic Extract | ~15-20 | |
| Human Breast Adenocarcinoma (MCF-7) | Aqueous Extract | Not specified | |
| Human Pancreatic Carcinoma (BxPC-3) | Aqueous Extract | Not specified | |
| Human Hepatocellular Carcinoma (HepG2) | Aqueous Extract | Not specified | |
| Human Myeloid Leukemia (HL-60) | Methanol Fraction | 8.57 | |
| Human Myeloid Leukemia (HL-60) | Petroleum Ether Fraction | 10.51 | |
| Human Myeloid Leukemia (HL-60) | Dichloromethane Fraction | 16.72 | |
| Human Histiocytic Lymphoma (U-937) | Methanol Fraction | 27.33 | |
| Human Histiocytic Lymphoma (U-937) | Petroleum Ether Fraction | 35.44 | |
| Human Histiocytic Lymphoma (U-937) | Dichloromethane Fraction | 41.59 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the anticancer effects of Rubia cordifolia extracts. These protocols can be adapted for testing purified compounds.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the dose-dependent effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Rubia cordifolia extract or isolated compound (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Rubia cordifolia extract or compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the compound concentration to determine the IC50 value.
Experimental Workflow for MTT Assay
Apoptosis Detection by Fluorescence Microscopy (Acridine Orange/Ethidium Bromide Staining)
This method allows for the visualization of morphological changes in cells undergoing apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-Buffered Saline (PBS)
-
Acridine Orange (AO) solution (100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (100 µg/mL in PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips in a petri dish and treat with the desired concentrations of the Rubia cordifolia extract or compound for a specific duration.
-
Cell Harvesting and Staining: After treatment, wash the cells with PBS. Add a mixture of AO and EB (1:1 ratio) to the cells and incubate for 5-10 minutes at room temperature in the dark.
-
Visualization: Observe the stained cells under a fluorescence microscope.
-
Live cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange-red nucleus with condensed or fragmented chromatin.
-
Necrotic cells: Uniform orange-red nucleus.
-
Signaling Pathway Visualization
While the specific signaling pathways targeted by this compound are not yet elucidated, many natural anticancer compounds from plants like Rubia cordifolia are known to induce apoptosis. The diagram below illustrates a generalized intrinsic (mitochondrial) apoptosis pathway, which is a common mechanism for such compounds.
Disclaimer: The provided protocols and diagrams are for informational and research purposes only and are based on published literature for Rubia cordifolia extracts. They should be adapted and optimized for specific experimental conditions and the compound of interest. It is crucial to consult original research articles for detailed methodologies.
References
Application Notes & Protocols: Standard Operating Procedure for the Extraction of Rubifolic Acid
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Rubifolic acid is a triterpenoid (B12794562) compound that has been isolated from plants such as Galium verum and Rubia cordifolia.[1][2] Triterpenoids are a class of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. This document provides a detailed standard operating procedure (SOP) for the extraction, purification, and characterization of this compound from plant material. The protocol is designed to be a starting point and may require optimization depending on the specific plant matrix and the desired scale of extraction.
2. Materials and Equipment
2.1. Reagents and Consumables
-
Dried and powdered plant material (e.g., aerial parts of Galium verum or roots of Rubia cordifolia)
-
Methanol (B129727) (ACS grade or higher)
-
Ethyl acetate (B1210297) (ACS grade or higher)
-
n-Hexane (ACS grade or higher)
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
TLC plates (silica gel 60 F254)
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Formic acid (or other suitable mobile phase modifier)
-
This compound standard (if available)
2.2. Equipment
-
Grinder or mill
-
Soxhlet extractor or large glass beakers/flasks for maceration
-
Rotary evaporator
-
Separatory funnels (various sizes)
-
Glass chromatography columns
-
Fraction collector (optional)
-
Thin-Layer Chromatography (TLC) developing tank
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., PDA, ELSD, or MS)
-
Analytical balance
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Standard laboratory glassware
3. Experimental Protocols
3.1. Preparation of Plant Material
-
Drying: Air-dry the collected plant material in a well-ventilated area, protected from direct sunlight, until brittle. Alternatively, use a plant dryer at a temperature not exceeding 40-50°C to preserve the integrity of the thermolabile compounds.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder or mill. A smaller particle size increases the surface area for extraction but should not be so fine as to impede solvent percolation.
3.2. Extraction of Crude Extract
This protocol describes a maceration method. Alternatively, Soxhlet extraction can be used for a more exhaustive extraction.
-
Maceration: Place 100 g of the powdered plant material in a large glass container with a lid. Add 1 L of methanol to fully submerge the powder.
-
Incubation: Seal the container and let it stand for 48-72 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture through filter paper to separate the extract from the plant residue (marc).
-
Re-extraction: Transfer the marc back to the container and add another 1 L of fresh methanol. Repeat the maceration process for another 24 hours to maximize the yield.
-
Pooling and Concentration: Combine the filtrates from both extractions. Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
3.3. Solvent Partitioning (Liquid-Liquid Extraction)
This step aims to separate compounds based on their polarity, thereby enriching the fraction containing this compound.
-
Dissolution: Dissolve the crude methanol extract in a mixture of 200 mL of methanol and 200 mL of water.
-
Defatting: Transfer the aqueous methanol solution to a separatory funnel. Add 400 mL of n-hexane and shake vigorously for 2-3 minutes. Allow the layers to separate. The non-polar n-hexane layer will remove lipids and other non-polar compounds. Discard the upper n-hexane layer. Repeat this step two more times.
-
Ethyl Acetate Extraction: To the remaining aqueous methanol layer, add 400 mL of ethyl acetate and shake vigorously. Allow the layers to separate. The ethyl acetate will extract medium-polarity compounds, including triterpenoids like this compound.
-
Collection and Repetition: Collect the upper ethyl acetate layer. Add another 400 mL of fresh ethyl acetate to the aqueous layer and repeat the extraction twice more.
-
Drying and Concentration: Pool the ethyl acetate fractions. Dry the combined fraction by passing it through anhydrous sodium sulfate. Concentrate the dried ethyl acetate fraction using a rotary evaporator to yield the enriched triterpenoid fraction.
3.4. Purification by Column Chromatography
Further purification is achieved by column chromatography on silica gel.
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into a glass column to create a packed bed.
-
Sample Loading: Dissolve a known amount of the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate, etc.). The choice of the solvent system may need to be optimized based on preliminary TLC analysis.
-
Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).
-
TLC Analysis: Monitor the collected fractions by Thin-Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound (if a standard is available) or the major triterpenoid spots. Concentrate the pooled fractions to obtain the purified this compound.
3.5. Purity Assessment and Characterization
The purity and identity of the isolated compound should be confirmed using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Analyze the purified fraction using a reverse-phase HPLC column (e.g., C18). A suitable mobile phase could be a gradient of acetonitrile (B52724) and water with 0.1% formic acid. The purity can be determined by the peak area percentage.
-
Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to determine the molecular weight of the isolated compound, which should correspond to that of this compound (C30H48O4, MW: 472.7 g/mol ).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, conduct 1H and 13C NMR analysis.
4. Data Presentation
The following table provides a template for summarizing the quantitative data obtained during the extraction and purification process. The values presented are hypothetical and will vary depending on the plant source and experimental conditions.
| Step | Starting Material (g) | Final Weight (g) | Yield (%) | Purity of this compound (%) |
| Crude Extraction | 100 (Dried Plant) | 12.5 | 12.5 | ~1-5 |
| Solvent Partitioning | 12.5 (Crude Extract) | 3.1 | 24.8 (from crude) | ~15-25 |
| Column Chromatography | 3.1 (Enriched Fraction) | 0.4 | 12.9 (from enriched) | >95 |
5. Visualization
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
References
Application Notes and Protocols for the Quantification of Rubifolic Acid in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubifolic acid, a pentacyclic triterpenoid (B12794562) identified in medicinal plants such as Rubia cordifolia, is a compound of increasing interest due to its potential therapeutic properties.[1][2] Triterpenoids, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The quantification of this compound in plant extracts is a critical step in the research and development of new phytopharmaceuticals. This document provides detailed application notes and protocols for the extraction, quantification, and potential biological pathway analysis of this compound.
Data Presentation: Quantitative Analysis of this compound
While specific quantitative data for this compound in various plant extracts is not extensively available in current literature, the following table presents a hypothetical dataset to illustrate how such data can be structured for comparative analysis. This data is for illustrative purposes only and is based on typical concentration ranges observed for similar triterpenoids in plant extracts.
| Plant Species | Plant Part | Extraction Solvent | Extraction Method | This compound Concentration (µg/g of dry weight) |
| Rubia cordifolia | Root | Methanol (B129727) | Soxhlet Extraction | 150.5 ± 12.3 |
| Rubia cordifolia | Root | Ethanol | Ultrasonic-Assisted Extraction | 125.8 ± 9.7 |
| Rubia cordifolia | Stem | Methanol | Maceration | 45.2 ± 5.1 |
| Hypothetical Plant A | Leaf | Ethyl Acetate | Serial Exhaustive Extraction | 88.9 ± 7.5 |
| Hypothetical Plant B | Whole Plant | 70% Ethanol | Percolation | 62.4 ± 6.8 |
Experimental Protocols
Protocol for Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from dried plant material. Optimization of the solvent and method may be required for different plant matrices.
Materials:
-
Dried and powdered plant material (e.g., Rubia cordifolia roots)
-
Methanol (HPLC grade)
-
Soxhlet apparatus
-
Rotary evaporator
-
Whatman No. 1 filter paper
-
Glassware (flasks, beakers, etc.)
Procedure:
-
Accurately weigh approximately 10 g of the dried, powdered plant material.
-
Place the powdered material in a thimble made of thick filter paper.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Assemble the Soxhlet apparatus with a 250 mL round-bottom flask containing 150 mL of methanol and a condenser.
-
Heat the flask to the boiling point of methanol and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.
-
After extraction, allow the apparatus to cool down.
-
Filter the methanolic extract through Whatman No. 1 filter paper to remove any particulate matter.
-
Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude extract.
-
Dry the crude extract completely in a desiccator and store at 4°C until further analysis.
Protocol for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method for the quantification of this compound, which can be adapted and validated for specific applications.[3][4][5]
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound standard (of known purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or Acetic acid (for mobile phase modification)
-
Syringe filters (0.45 µm)
Procedure:
a. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution with methanol.
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.
b. Preparation of Sample Solution:
-
Accurately weigh about 10 mg of the crude plant extract obtained from the extraction protocol.
-
Dissolve the extract in 10 mL of methanol.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
c. Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B). A typical gradient could be:
-
0-5 min: 60% A
-
5-20 min: 60-90% A
-
20-25 min: 90% A
-
25-30 min: 60% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm (as triterpenoids typically lack a strong chromophore, detection at lower wavelengths is often necessary).
d. Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and record the chromatogram.
-
Identify the peak corresponding to this compound by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol for Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method can be developed.
Materials and Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
This compound standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
a. Sample and Standard Preparation:
-
Prepare standard and sample solutions as described in the HPLC protocol, using LC-MS grade solvents.
b. LC-MS/MS Conditions (to be optimized):
-
LC Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (Q1) will be the [M-H]⁻ or [M+H]⁺ of this compound. The product ions (Q3) will be determined by infusing a standard solution and performing a product ion scan.
-
Optimization: Optimize collision energy and other source parameters for maximum signal intensity.
-
c. Quantification:
-
Quantification is performed by comparing the peak area of the specific MRM transition for this compound in the sample to the calibration curve generated from the standard solutions.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and quantification of this compound.
Potential Signaling Pathways Modulated by this compound
Extracts of Rubia cordifolia have been reported to influence key signaling pathways involved in inflammation and cancer, such as NF-κB and PI3K/AKT. While the direct effect of isolated this compound on these pathways requires further investigation, it is hypothesized that, like other structurally similar triterpenoids, it may exert its biological effects through the modulation of these pathways.
NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
PI3K/AKT Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Simultaneous quantification of three major bioactive triterpene acids in the leaves of Diospyros kaki by high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iitg.ac.in [iitg.ac.in]
Application Note: In Vitro Evaluation of the Anti-inflammatory Properties of Rubifolic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. Macrophages play a central role in mediating inflammatory responses by producing pro-inflammatory mediators such as nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response in vitro.[2] Natural compounds are a promising source for new anti-inflammatory agents. Rubifolic acid, a compound derived from medicinal plants like Rubia cordifolia, has been investigated for its therapeutic potential, including its anti-inflammatory effects.[3][4] This application note provides detailed protocols to assess the anti-inflammatory activity of this compound by measuring its effect on NO and pro-inflammatory cytokine production in LPS-stimulated murine macrophage cells (RAW 264.7).
Principle of the Assays The in vitro anti-inflammatory activity of this compound is determined by its ability to inhibit the production of key inflammatory mediators in RAW 264.7 macrophages stimulated with LPS. The workflow involves:
-
Cell Culture and Treatment: Culturing RAW 264.7 cells and treating them with various concentrations of this compound in the presence or absence of LPS.
-
Cytotoxicity Assessment: Ensuring that the observed inhibitory effects are not due to cell death using an MTT assay.
-
Nitric Oxide (NO) Quantification: Measuring the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess assay.
-
Pro-inflammatory Cytokine Measurement: Quantifying the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Mechanism of Action Analysis: Investigating the effect of this compound on key inflammatory signaling pathways, such as NF-κB and MAPK, via Western blot.
Experimental Workflow
Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Protocol:
-
Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate plates (e.g., 96-well for MTT and Griess assays, 6-well for ELISA and Western blot) at a density of 1 x 10^5 cells/mL.
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells (negative control) and cells treated with LPS only (positive control).
-
Cell Viability (MTT) Assay
-
Principle: Measures the metabolic activity of cells, which reflects their viability.
-
Protocol:
-
After the 24-hour treatment period, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Nitric Oxide (NO) Assay (Griess Reagent System)
-
Principle: The Griess reagent detects nitrite (NO2-), a stable and oxidized product of NO. The assay quantifies NO production by measuring nitrite concentration in the supernatant.
-
Protocol:
-
After the 24-hour incubation, collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the mixture.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Pro-inflammatory Cytokine ELISA
-
Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol (General):
-
Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotin-conjugated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and add a TMB substrate solution to develop color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
Data Presentation
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | Nitrite (NO) Conc. (µM) (Mean ± SD) | % NO Inhibition |
| Control (Untreated) | - | 100 ± 4.5 | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 98.5 ± 5.1 | 45.7 ± 3.2 | 0% |
| This compound + LPS | 1 | 99.1 ± 4.8 | 40.1 ± 2.9 | 12.3% |
| This compound + LPS | 5 | 97.6 ± 5.5 | 32.5 ± 2.5 | 28.9% |
| This compound + LPS | 10 | 98.2 ± 4.9 | 21.3 ± 1.8 | 53.4% |
| This compound + LPS | 25 | 96.9 ± 6.0 | 10.8 ± 1.1 | 76.4% |
| This compound + LPS | 50 | 95.3 ± 5.7 | 6.2 ± 0.8 | 86.4% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) |
| Control (Untreated) | - | 35 ± 8 | 15 ± 4 | 20 ± 5 |
| LPS (1 µg/mL) | - | 2850 ± 150 | 3500 ± 210 | 1800 ± 120 |
| This compound + LPS | 10 | 1510 ± 95 | 1980 ± 130 | 950 ± 70 |
| This compound + LPS | 25 | 720 ± 60 | 950 ± 85 | 480 ± 45 |
| This compound + LPS | 50 | 350 ± 45 | 410 ± 50 | 210 ± 30 |
Signaling Pathway Analysis
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary target for anti-inflammatory drugs. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. LPS activation of TLR4 leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (p65/p50) to translocate to the nucleus and initiate the transcription of genes for iNOS, TNF-α, IL-6, and other inflammatory mediators. This compound may inhibit this pathway.
Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are also activated by LPS and regulate the production of inflammatory mediators. Assessing the phosphorylation status of these proteins can provide further insight into the mechanism of this compound.
Caption: The MAPK signaling pathways (p38, JNK, ERK) involved in inflammation.
Conclusion The protocols described provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By quantifying its effects on key inflammatory mediators and elucidating its impact on critical signaling pathways, researchers can effectively characterize its therapeutic potential for inflammatory diseases. These assays are fundamental in the early stages of drug discovery and development for natural products.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coccomyxa Gloeobotrydiformis Polysaccharide Inhibits Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications [frontiersin.org]
Analytical Techniques for the Identification of Rubifolic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubifolic acid, a pentacyclic triterpenoid (B12794562) with the chemical formula C₃₀H₄₈O₄ and a molecular weight of 472.7 g/mol , is a bioactive compound isolated from Rubia cordifolia[1][2][3]. This plant has a long history of use in traditional medicine, and its extracts have been associated with various pharmacological activities, including the modulation of inflammatory pathways such as the CXCL10/CXCL9/STAT1 signaling cascade[4]. Some phytocompounds from Rubia cordifolia are also known to exert antioxidant effects through the integration of NF-κB, Nrf2, and AP-1 signaling pathways[1]. Given its therapeutic potential, robust analytical methods for the identification and quantification of this compound are crucial for quality control, pharmacokinetic studies, and drug development.
This document provides detailed application notes and protocols for the analytical identification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. As specific validated methods for this compound are not widely published, the following protocols have been adapted from established methods for similar triterpenoids and other constituents of Rubia cordifolia.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Reverse-phase HPLC with UV detection is a widely used technique for the quantification of organic acids and triterpenoids. The following protocol is adapted from methods developed for other organic acids and compounds isolated from Rubia cordifolia.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
- Plant Material: Accurately weigh 1.0 g of dried and powdered Rubia cordifolia root or aerial parts.
- Extraction: Macerate the powdered sample with 20 mL of methanol (B129727) at room temperature for 24 hours. Filter the extract through Whatman No. 1 filter paper. Repeat the extraction twice. Combine the filtrates and evaporate to dryness under vacuum at 40°C.
- Sample Solution: Reconstitute the dried extract in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
- Instrument: HPLC system with a UV/Vis detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with Methanol: 0.1% Formic Acid in Water (85:15, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 210 nm (based on the carboxyl group absorption).
- Injection Volume: 20 µL.
3. Standard Preparation:
- Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
- Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with methanol.
4. Quantification:
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
Data Presentation: HPLC Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 10 - 200 µg/mL | |
| Correlation Coefficient (r²) | > 0.998 | |
| Limit of Detection (LOD) | ~0.5 µg/mL | Adapted from |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | Adapted from |
| Recovery | 98 - 102% | |
| Precision (%RSD) | < 2% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
LC-MS offers high sensitivity and selectivity, making it ideal for the analysis of complex mixtures like plant extracts. The following protocol is based on methods used for the analysis of phytochemicals in medicinal plants.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
- Follow the same extraction procedure as for the HPLC analysis.
- Dilute the final filtered extract 1:10 with the initial mobile phase composition.
2. LC-MS/MS Conditions:
- Instrument: LC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase:
- A: 0.1% Formic acid in Water
- B: Acetonitrile
- Gradient Elution: 10% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometry Parameters (Negative Ion Mode):
- Ion Source: ESI (-)
- Capillary Voltage: 3.0 kV
- Source Temperature: 150°C
- Desolvation Temperature: 350°C
- Scan Range: m/z 100-1000
- Collision Energy (for MS/MS): 10-40 eV (optimized for this compound)
3. Data Analysis:
- Identify this compound by its retention time and the exact mass of its deprotonated molecule [M-H]⁻ (expected m/z 471.3478).
- Confirm the identity using fragmentation patterns in MS/MS mode.
- For quantification, use a standard curve prepared with a pure this compound standard and monitor specific precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Data Presentation: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 1 - 500 ng/mL | Adapted from |
| Correlation Coefficient (r²) | > 0.999 | Adapted from |
| Limit of Detection (LOD) | ~0.1 ng/mL | Adapted from |
| Limit of Quantification (LOQ) | ~0.3 ng/mL | Adapted from |
| Accuracy (% Recovery) | 95 - 105% | Adapted from |
| Precision (%RSD) | < 5% | Adapted from |
High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprinting and Quantification
HPTLC is a powerful technique for the qualitative and quantitative analysis of herbal extracts. The following protocol is adapted from HPTLC methods for other constituents of Rubia cordifolia.
Experimental Protocol: HPTLC
1. Sample and Standard Preparation:
- Prepare the plant extract as described for the HPLC analysis (final concentration ~10 mg/mL).
- Prepare a standard solution of this compound (1 mg/mL) in methanol.
2. HPTLC Conditions:
- Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄.
- Sample Application: Apply 5 µL of the sample and standard solutions as 8 mm bands using an automated applicator.
- Mobile Phase: Toluene : Ethyl Acetate (B1210297) : Formic Acid (7:3:0.5, v/v/v).
- Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase for 20 minutes.
- Drying: Air-dry the plate after development.
- Detection:
- Examine the plate under UV light at 254 nm and 366 nm.
- Derivatize the plate by spraying with an anisaldehyde-sulfuric acid reagent and heating at 110°C for 5-10 minutes.
- Document the chromatogram under white light.
- Densitometric Scanning: Scan the plate at 525 nm (after derivatization) using a TLC scanner.
3. Quantification:
- Identify the band corresponding to this compound in the sample track by comparing its Rf value with that of the standard.
- Quantify the amount of this compound by creating a calibration curve of peak area versus concentration of the applied standards.
Data Presentation: HPTLC Method Parameters
| Parameter | Value | Reference |
| Rf Value | ~0.45 (dependent on exact conditions) | Adapted from |
| Linearity Range | 100 - 1000 ng/spot | |
| Correlation Coefficient (r²) | > 0.995 | |
| LOD | ~20 ng/spot | |
| LOQ | ~60 ng/spot | |
| Recovery | 98 - 101% | |
| Precision (%RSD) | < 2% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural confirmation of isolated natural products.
Experimental Protocol: NMR
1. Sample Preparation:
- Isolate this compound from the plant extract using column chromatography (e.g., silica gel with a hexane-ethyl acetate gradient).
- Dissolve 5-10 mg of the purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. NMR Analysis:
- Instrument: 400 MHz or higher NMR spectrometer.
- Experiments: Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra.
Expected Spectral Features for this compound (C₃₀H₄₈O₄)
-
¹H NMR:
-
A highly deshielded proton signal between δ 10-12 ppm, characteristic of a carboxylic acid proton, which is typically a broad singlet and exchangeable with D₂O.
-
Multiple singlet signals in the upfield region (δ 0.7-1.5 ppm) corresponding to several methyl groups, a characteristic feature of triterpenoids.
-
Signals for protons on carbons bearing hydroxyl groups (carbinol protons) in the region of δ 3.0-4.5 ppm.
-
Complex multiplets in the aliphatic region (δ 1.0-2.5 ppm) due to the overlapping signals of the steroid-like core structure.
-
-
¹³C NMR:
-
A signal for the carboxylic acid carbonyl carbon in the range of δ 170-185 ppm.
-
Signals for carbons attached to hydroxyl groups in the range of δ 60-80 ppm.
-
A large number of signals in the aliphatic region (δ 15-60 ppm) corresponding to the carbon skeleton of the triterpenoid.
-
Visualizations
References
Application Notes & Protocols: Experimental Design for Testing Rubifolic Acid Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubifolic acid is a novel compound with purported anti-inflammatory and anti-fibrotic properties, potentially targeting key pathways in chronic diseases. These application notes provide a comprehensive experimental framework to rigorously evaluate the efficacy of this compound, from initial in vitro screening to preclinical in vivo validation. The protocols and workflows are designed to elucidate the compound's mechanism of action and provide robust data for further drug development.
Recent studies on related compounds from the Rubia genus have shown significant anti-inflammatory effects. For instance, an ethanol (B145695) extract of Rubia cordifolia has been demonstrated to suppress foot swelling and alleviate joint damage in adjuvant-induced arthritis models in rats.[1] This extract was found to inhibit the expression of tumor necrosis factor (TNF)-α, Interleukin (IL)-1β, and prostaglandin (B15479496) E2 (PGE2).[1] The underlying mechanism appears to involve the modulation of glycerophospholipid and pyrimidine (B1678525) metabolism.[1][2] Key bioactive constituents of Rubia cordifolia, such as alizarin (B75676) and ruberythric acid, are thought to target enzymes like phospholipase A2, which are critical in the inflammatory cascade.[1]
The experimental design outlined below will therefore investigate the potential of this compound to modulate similar inflammatory and fibrotic pathways.
Experimental Workflow
The proposed experimental workflow follows a logical progression from broad in vitro screening to more specific mechanistic and in vivo studies.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vitro Anti-Inflammatory Efficacy of this compound on LPS-Stimulated Macrophages
| Treatment Group | Viability (%) | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 100 ± 5.2 | 1.5 ± 0.3 | 25.3 ± 4.1 | 15.8 ± 3.5 |
| LPS (1 µg/mL) | 98 ± 4.8 | 35.2 ± 3.9 | 1502.6 ± 120.5 | 985.4 ± 89.7 |
| LPS + this compound (1 µM) | 97 ± 5.1 | 25.8 ± 3.1 | 1100.2 ± 98.3 | 750.1 ± 65.2 |
| LPS + this compound (10 µM) | 96 ± 4.9 | 15.1 ± 2.5 | 650.7 ± 55.9 | 420.6 ± 40.1 |
| LPS + this compound (50 µM) | 95 ± 5.3 | 5.4 ± 1.1 | 150.3 ± 20.8 | 98.9 ± 15.4 |
| Dexamethasone (10 µM) | 99 ± 4.5 | 4.8 ± 0.9 | 120.5 ± 18.2 | 85.3 ± 12.1 |
Table 2: In Vitro Anti-Fibrotic Efficacy of this compound on TGF-β-Stimulated Fibroblasts
| Treatment Group | Viability (%) | Collagen I (ng/mL) | α-SMA (fold change) | Fibronectin (fold change) |
| Vehicle Control | 100 ± 6.1 | 50.2 ± 7.5 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| TGF-β (10 ng/mL) | 99 ± 5.5 | 250.8 ± 20.1 | 5.2 ± 0.8 | 4.8 ± 0.7 |
| TGF-β + this compound (1 µM) | 98 ± 5.8 | 200.5 ± 18.9 | 4.1 ± 0.6 | 3.9 ± 0.5 |
| TGF-β + this compound (10 µM) | 97 ± 6.0 | 125.4 ± 15.3 | 2.5 ± 0.4 | 2.3 ± 0.4 |
| TGF-β + this compound (50 µM) | 96 ± 5.7 | 75.9 ± 9.8 | 1.5 ± 0.3 | 1.4 ± 0.2 |
| Nintedanib (1 µM) | 95 ± 6.2 | 80.3 ± 10.1 | 1.7 ± 0.4 | 1.6 ± 0.3 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, NIH/3T3 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: In Vitro Anti-Inflammatory Assay
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for cytokine and nitric oxide analysis.
-
Nitric Oxide Measurement (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B. Measure absorbance at 540 nm.
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 3: In Vitro Anti-Fibrotic Assay
-
Cell Seeding and Treatment: Seed NIH/3T3 fibroblasts in a 6-well plate. Once confluent, induce a quiescent state by serum-starving for 24 hours. Pre-treat with this compound for 1 hour.
-
Fibrotic Stimulation: Stimulate the cells with transforming growth factor-beta (TGF-β) (10 ng/mL) for 48 hours.
-
Protein and RNA Extraction: Lyse the cells to extract total protein and RNA.
-
Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against α-smooth muscle actin (α-SMA) and Fibronectin. Use β-actin as a loading control.
-
Collagen Quantification: Measure the amount of soluble collagen in the cell culture supernatant using a Sircol Collagen Assay.
-
Gene Expression Analysis (qPCR): Synthesize cDNA from extracted RNA and perform quantitative PCR to measure the mRNA expression levels of Col1a1 (Collagen Type I Alpha 1 Chain) and Acta2 (Actin Alpha 2, Smooth Muscle).
Signaling Pathway Analysis
Based on the potential anti-inflammatory action of this compound, a key signaling pathway to investigate is the NF-κB pathway, which is central to the inflammatory response.
For anti-fibrotic effects, the TGF-β/Smad signaling pathway is a primary target for investigation.
In Vivo Validation
Promising in vitro results should be followed by validation in established animal models of inflammation and fibrosis.
-
Inflammation Model: A collagen-induced arthritis (CIA) model in mice can be used to assess the anti-inflammatory and joint-protective effects of this compound.
-
Fibrosis Model: A bleomycin-induced pulmonary fibrosis model in mice is suitable for evaluating the anti-fibrotic potential of the compound. Another option is a carbon tetrachloride (CCL4)-induced liver fibrosis model.
Key readouts for in vivo studies include:
-
Clinical Scoring: Arthritis scoring, body weight changes.
-
Histopathology: H&E and Masson's trichrome staining of affected tissues to assess inflammation and collagen deposition.
-
Biomarker Analysis: Measurement of inflammatory cytokines in serum and tissue homogenates. Quantification of tissue hydroxyproline (B1673980) content as a measure of collagen.
These comprehensive experimental designs will provide a thorough evaluation of the therapeutic potential of this compound for inflammatory and fibrotic diseases.
References
Troubleshooting & Optimization
Increasing Rubifolic acid extraction yield from plant material
Welcome to the technical support center for Rubifolic acid extraction. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction of this compound from plant material, primarily from the Rubia genus (e.g., Rubia cordifolia).
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: The choice of solvent is a critical factor influencing extraction efficiency. Methanol (B129727) has been identified as a highly suitable solvent for extracting bioactive compounds from Rubia cordifolia roots.[1][2][3] Studies comparing various solvents have shown that methanol and ethanol (B145695) extracts tend to have the highest content of phenols and flavonoids, which are classes of compounds related to this compound.[1] While traditional organic solvents are effective, novel green extractants like hydrophilic deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride, are also showing high efficiency for related bioactive compounds.[4]
Q2: Which part of the plant contains the highest concentration of this compound and related compounds?
A2: The roots of Rubia species, particularly Rubia cordifolia (also known as Manjistha), are the primary source of this compound and other valuable bioactive phytochemicals like anthraquinones. Comprehensive studies have corroborated the preference for using the root over the stem and leaves for preparing extracts with high bioactivity.
Q3: How does the preparation of the plant material affect extraction yield?
A3: Proper preparation is crucial for maximizing yield. The plant material, typically the roots, should be thoroughly washed and dried, often by shade-drying for several days, to prevent microbial degradation and preserve the stability of the bioactive compounds. After drying, the material must be ground into a fine powder. Reducing the particle size increases the surface area available for solvent interaction, which significantly enhances the diffusivity and overall efficiency of the extraction process.
Q4: What are the recommended extraction methods to maximize yield?
A4: Several methods can be employed, each with advantages and disadvantages.
-
Soxhlet Extraction: A conventional and exhaustive method that ensures a high yield through continuous solvent reflux. It is often used as a benchmark for developing new methods. However, it can be time-consuming and the prolonged exposure to heat may degrade thermally unstable compounds.
-
Maceration (Cold Extraction): This simple technique involves soaking the powdered plant material in a solvent for an extended period. It is suitable for thermosensitive compounds but may result in lower yields compared to heat-assisted methods and requires long extraction times.
-
Ultrasound-Assisted Extraction (UAE): A modern technique that uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. UAE can significantly reduce extraction time and solvent consumption compared to traditional methods.
-
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. It has been shown to provide higher recoveries of related compounds like alizarin (B75676) and purpurin (B114267) in a much shorter time (e.g., 20 minutes vs. 6 hours) and with less solvent compared to conventional methods.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Incorrect Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be sufficient to extract the compound fully. 3. Large Particle Size: The plant material may not be ground finely enough, limiting solvent penetration. 4. Poor Plant Material Quality: The source material may have a naturally low concentration of the target compound. | 1. Switch to a more effective solvent like methanol or an 80% ethanol solution. Consider experimenting with deep eutectic solvents for a green chemistry approach. 2. Optimize extraction parameters. For MAE, temperature is a significant factor. For maceration or Soxhlet, increase the duration. Use Response Surface Methodology (RSM) to systematically optimize multiple variables. 3. Grind the dried plant material to a finer powder (e.g., < 500 µm) to increase surface area. 4. Ensure the use of high-quality, properly identified, and dried root material from a reliable source. |
| Presence of Impurities (e.g., Chlorophyll) | 1. Extraction from Aerial Parts: Using leaves or stems will introduce chlorophyll (B73375). 2. Non-selective Solvent: The chosen solvent may be co-extracting a wide range of compounds. | 1. Use only the root part of the plant, which is the primary source of this compound and has minimal chlorophyll. 2. Perform a liquid-liquid extraction to separate compounds based on their acid-base properties. Alternatively, use a purification step involving activated carbon to adsorb chlorophyll or employ column chromatography for separation. |
| Degradation of Target Compound | 1. Excessive Heat: High temperatures used in methods like Soxhlet or MAE can degrade thermosensitive compounds. 2. Prolonged Extraction Time: Extended exposure to heat or solvent can lead to compound degradation. | 1. Use a lower extraction temperature or switch to a non-thermal method like cold maceration or ultrasound-assisted extraction (UAE) at a controlled temperature. 2. Optimize the extraction time to find the point of maximum yield before degradation becomes significant. MAE and UAE offer drastically reduced extraction times. |
| Inconsistent Results | 1. Variability in Plant Material: Batches may differ in age, collection time, or drying conditions. 2. Inconsistent Parameters: Slight variations in solvent-to-solid ratio, temperature, or extraction time between experiments. | 1. Standardize the source, pre-treatment, and storage of plant material. 2. Precisely control all experimental parameters. Maintain a consistent solid-liquid ratio, monitor temperature accurately, and use a timer for extraction duration. Document all parameters for each run. |
Quantitative Data Summary
The following tables summarize data on the extraction of key bioactive compounds from Rubia species, providing a reference for expected outcomes under different conditions.
Table 1: Comparison of Extraction Methods for Anthraquinones (Alizarin & Purpurin) from Rubiaceae Plants
| Extraction Method | Extraction Time | Solvent Volume | Recovery Rate | Reference |
| Microwave-Assisted Extraction (MAE) | 20 min | 20 mL | 84 - 94% | |
| Reflux Extraction | 6 hours | 100 mL | Lower than MAE | |
| Ultrasonic Extraction | Not specified | Not specified | Lower than MAE |
Table 2: Influence of Solvent on Total Phenolic and Flavonoid Content in Rubia cordifolia Root Extracts
| Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |
| Methanol | High | Highest | |
| Ethanol | Highest | High | |
| Aqueous (Water) | Lower | Lower | |
| (Note: GAE = Gallic Acid Equivalent; QE = Quercetin Equivalent. Data adapted from a study where 1 mg/mL concentrations of extracts were analyzed.) |
Experimental Protocols & Visualizations
Protocol 1: Soxhlet Extraction
This protocol describes a conventional method for the exhaustive extraction of this compound.
Materials:
-
Dried and powdered Rubia cordifolia root
-
Methanol (analytical grade)
-
Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose (B213188) thimble
-
Rotary evaporator
Procedure:
-
Accurately weigh about 20-30 g of finely powdered Rubia cordifolia root and place it inside a cellulose thimble.
-
Place the thimble into the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask to two-thirds of its volume with methanol.
-
Assemble the Soxhlet apparatus and place it on the heating mantle. Ensure cooling water is circulating through the condenser.
-
Heat the solvent to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip into the extraction chamber containing the sample.
-
Allow the extraction to proceed for 6-8 hours. The process is complete when the solvent in the siphon arm becomes colorless.
-
Turn off the heat and allow the apparatus to cool.
-
Dismantle the setup and transfer the methanol extract from the flask to a collection vessel.
-
Concentrate the extract to dryness using a rotary evaporator under reduced pressure to yield the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol outlines a modern, efficient method for extraction.
Materials:
-
Dried and powdered Rubia cordifolia root
-
Methanol (analytical grade)
-
Ultrasonic bath or probe sonicator
-
Beaker or Erlenmeyer flask
-
Stirring bar
-
Filtration system (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Rubia cordifolia root and place it into a 250 mL beaker.
-
Add 100 mL of methanol to achieve a 1:10 solid-to-liquid ratio.
-
Place the beaker in an ultrasonic bath. For optimal results, ensure the water level in the bath is equal to or higher than the solvent level in the beaker.
-
Set the ultrasonication parameters. A typical starting point is a frequency of 40-50 kHz and a power of 100-200 W.
-
Sonicate the mixture for 30-45 minutes at a controlled temperature (e.g., 40-50°C) to prevent thermal degradation.
-
After sonication, filter the mixture through a Buchner funnel to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh methanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate them using a rotary evaporator to obtain the crude this compound extract.
Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemical Characterization, Antioxidant and Anti-Proliferative Properties of Rubia cordifolia L. Extracts Prepared with Improved Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophilic deep eutectic solvents for bioactive compound extraction from Rubia tinctorum L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Novel Compound Degradation Products
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals initiating degradation studies on new or poorly characterized compounds, such as Rubifolic acid. It offers troubleshooting guidance for common analytical issues and foundational experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when investigating the degradation of a new compound like this compound?
A1: The initial step is to perform forced degradation studies, also known as stress testing. This involves subjecting the compound to a variety of harsh conditions to accelerate its decomposition and identify potential degradation products. These studies are crucial for developing stability-indicating analytical methods. According to ICH guidelines, typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress.[1][2][3]
Q2: What are the recommended starting conditions for forced degradation studies?
A2: While optimal conditions will vary, a common starting point for hydrolytic degradation is using 0.1 M to 1 M HCl for acid hydrolysis and 0.01 M to 0.1 M NaOH for base hydrolysis.[2] For oxidative degradation, a 0.3% solution of hydrogen peroxide can be used.[2] Thermal degradation is often assessed by exposing the solid compound to dry heat (e.g., 105°C). Photostability testing should involve exposure to a combination of visible and UV light. It's important to monitor the degradation over several time points to understand the kinetics of the process.
Q3: How do I select an appropriate analytical technique for monitoring degradation?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for separating and quantifying a parent drug from its degradation products. When degradation products are unknown, coupling HPLC with a mass spectrometer (LC-MS) is highly effective for their identification and structural elucidation.
Q4: What should I do if I observe no degradation under my initial stress conditions?
A4: If the compound appears stable, you may need to employ more aggressive stress conditions. This could involve increasing the concentration of the acid or base, raising the temperature, or extending the exposure time. For instance, if no degradation is observed in 0.1 M HCl at room temperature, the study could be repeated with 1 M HCl or by heating the solution.
Troubleshooting Guide for HPLC Analysis
Issue 1: Unstable or Drifting Retention Times
| Possible Cause | Troubleshooting Step | Reference |
| Poor Column Equilibration | Increase the time for the mobile phase to run through the column before injection. | |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase, ensuring accurate measurements. If using a gradient, check that the pump's mixer is functioning correctly. | |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. | |
| Air Bubbles in the System | Degas the mobile phase. Purge the pump to remove any trapped air. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step | Reference |
| Secondary Interactions with Column | If using a silica-based column, interactions with silanol (B1196071) groups can cause tailing. Adjusting the mobile phase pH or adding a modifier like triethylamine (B128534) can help. | |
| Column Overload | Reduce the concentration or volume of the injected sample. | |
| Contaminated or Damaged Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column itself. | |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. |
Issue 3: Unexpected or "Ghost" Peaks
| Possible Cause | Troubleshooting Step | Reference |
| Impurities in Mobile Phase | Use high-purity solvents and additives. | |
| Contamination from Previous Injections | Clean the injector and run a blank gradient to wash the column. | |
| Sample Degradation in the Autosampler | Ensure that the sample is stable in the autosampler vial conditions. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the compound (e.g., this compound) in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the samples with NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same sampling and neutralization (with HCl) procedure as for acid hydrolysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Monitor over time at room temperature.
-
Thermal Degradation (Solid State): Place a small amount of the solid compound in an oven at a controlled temperature (e.g., 80°C). At each time point, dissolve a portion of the solid in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guidelines. A control sample should be protected from light to differentiate between photolytic and thermal degradation.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a common reversed-phase column, such as a C18 column.
-
Mobile Phase Selection: Begin with a simple mobile phase, for example, a gradient of acetonitrile (B52724) and water (with 0.1% formic acid to improve peak shape).
-
Wavelength Selection: Use a photodiode array (PDA) detector to analyze the parent compound and identify the wavelength of maximum absorbance.
-
Method Optimization: Inject a mixture of the stressed samples. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation between the parent peak and all degradation product peaks.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: A typical workflow for a forced degradation study.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting Rubifolic acid quantification in complex mixtures
Technical Support Center: Rubifolic Acid Quantification
Welcome to the technical support center for this compound quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the analysis of this compound in complex mixtures.
Frequently Asked Questions (FAQs)
1. What are the most common methods for quantifying this compound?
The most prevalent analytical techniques for the quantification of this compound and related compounds in complex matrices are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS, particularly when coupled with high-resolution mass spectrometry like Quadrupole Time-of-Flight (QTOF), is favored for its high sensitivity and selectivity, which is crucial when dealing with low concentrations in biological samples.[1][3]
2. I am observing poor peak shape and resolution in my HPLC analysis. What could be the cause?
Poor peak shape, such as tailing or fronting, and inadequate resolution can stem from several factors:
-
Mobile Phase Composition: An inappropriate ratio of organic solvent to aqueous buffer can lead to poor separation. For anthraquinones from Rubia species, a common mobile phase is a mixture of methanol (B129727) and water, often in an 80:20 v/v ratio.[2] Adjusting this ratio or the pH of the aqueous component can improve peak shape.
-
Column Issues: The stationary phase might be degraded or incompatible with your sample. A C18 column is frequently used for the separation of these types of compounds. Ensure your column is properly conditioned and has not exceeded its lifetime.
-
Flow Rate: An optimized flow rate is critical for good separation. Deviations from the optimal rate can lead to band broadening.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
3. My LC-MS/MS results show low sensitivity for this compound. How can I improve it?
Low sensitivity in LC-MS/MS analysis can be a significant hurdle. Consider the following to enhance your signal:
-
Ionization Source: Electrospray ionization (ESI) is commonly used but is also more susceptible to ion suppression from matrix components. Atmospheric pressure chemical ionization (APCI) can sometimes be less prone to matrix effects. Experimenting with both positive and negative ionization modes is also recommended.
-
Sample Preparation: A more rigorous sample cleanup can reduce interfering substances. Techniques like Solid-Phase Extraction (SPE) can be more effective than simple protein precipitation or dilution at removing matrix components.
-
Derivatization: Pre-column derivatization can be employed to chemically modify this compound into a derivative that ionizes more efficiently, thereby boosting the signal in the mass spectrometer.
-
MS Parameters: Optimize MS parameters such as collision energy and fragmentor voltage for the specific transitions of this compound.
4. What are matrix effects and how can I mitigate them?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix. This is a major challenge in LC-MS/MS bioanalysis and can lead to inaccurate quantification.
Mitigation Strategies:
-
Improved Chromatographic Separation: Optimize your HPLC method to separate this compound from interfering matrix components.
-
Effective Sample Cleanup: Use advanced sample preparation techniques like SPE to remove a larger portion of the matrix before injection.
-
Use of an Internal Standard: An isotopically labeled internal standard is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is identical to your samples to compensate for the matrix effect.
5. How should I prepare my samples for this compound analysis in a complex matrix like plasma or urine?
The goal of sample preparation is to extract this compound from the matrix while removing as many interfering components as possible.
-
For HPLC-UV: A simple dilution and filtration may be sufficient if the concentration of this compound is high enough. For lower concentrations, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.
-
For LC-MS/MS: Due to the sensitivity of MS to matrix components, a more thorough cleanup is usually necessary.
-
Protein Precipitation (for plasma/serum): This is a simple method but may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): This can provide a cleaner extract than protein precipitation.
-
Solid-Phase Extraction (SPE): This is often the most effective method for removing salts, phospholipids, and other major interferences.
-
6. My this compound seems to be degrading during sample storage or preparation. What can I do?
The stability of organic acids can be influenced by pH, temperature, and light.
-
pH: The degradation of some organic acids is inhibited at a lower pH. Consider adjusting the pH of your sample and solutions.
-
Temperature: Store samples at low temperatures (e.g., -80°C) and perform sample preparation steps on ice to minimize degradation.
-
Light: Protect your samples from light, as some compounds are light-sensitive.
-
Antioxidants: For compounds susceptible to oxidation, the addition of antioxidants might be beneficial, although this was not found to be effective for 5-aminolevulinic acid.
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-UV
This protocol is adapted from methods used for similar compounds like Rubiadin.
-
Sample Preparation (e.g., from plant material):
-
Accurately weigh the powdered plant material.
-
Perform a soxhlet extraction or sonication with a suitable solvent such as methanol or an acetone:water mixture.
-
Evaporate the solvent to dryness and reconstitute the residue in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength; for related compounds, ~300 nm has been used.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound at various concentrations.
-
Plot the peak area against the concentration and perform a linear regression.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Protocol 2: Quantification of this compound using LC-MS/MS
This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method.
-
Sample Preparation (e.g., from plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile (B52724), vortex, and centrifuge.
-
Alternatively, for a cleaner sample, use a suitable SPE cartridge. Condition the cartridge, load the sample, wash with a weak solvent, and elute with a strong solvent.
-
Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column suitable for LC-MS.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion and a specific product ion for this compound need to be determined by infusing a standard solution.
-
Quantitative Data Summary
Table 1: HPLC-UV Method Parameters for Related Compounds
| Parameter | Value | Reference |
| Compound | Rubiadin | |
| Column | Hi-Qsil C18 (250x4.6mm) | |
| Mobile Phase | Methanol:Water (80:20) | |
| Retention Time | ~8.6 min | |
| Detection | 300 nm | |
| Linearity Range | 10-50 µg/ml |
Table 2: Example LC-MS/MS Transitions for Anthraquinones
Note: These are hypothetical values for this compound and would need to be experimentally determined.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M-H]⁻ or [M+H]⁺ | Fragment 1 | Optimized Value |
| Fragment 2 | Optimized Value | ||
| Internal Standard | [M-H]⁻ or [M+H]⁺ | Fragment 1 | Optimized Value |
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. UPLC-QTOF-MS Identification of the Chemical Constituents in Rat Plasma and Urine after Oral Administration of Rubia cordifolia L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rubifolic Acid Solubility for In Vitro Assays
Welcome to the technical support center for Rubifolic acid. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in in vitro assays by providing troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known chemical properties of this compound relevant to its solubility?
A1: this compound is a triterpenoid (B12794562) compound with the following properties:
-
Predicted Lipophilicity (XLogP3): 7.00
Its high XLogP3 value indicates that this compound is highly lipophilic and is predicted to have low aqueous solubility.
Q2: In which solvents is this compound soluble?
A2: this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For most in vitro assays, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.
Q3: Why is my this compound precipitating when I add it to my aqueous assay buffer?
A3: Precipitation is a common issue when diluting a DMSO stock of a lipophilic compound into an aqueous buffer. This occurs because the compound's solubility limit is exceeded in the final aqueous solution. The final concentration of DMSO may also be too low to keep the compound dissolved.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should typically be kept below 0.5%. However, the tolerance of your specific cell line to DMSO should be determined empirically.
Q5: Can I use physical methods to improve the solubility of this compound?
A5: Yes, physical methods can aid in dissolving this compound. Gentle warming in a water bath (e.g., at 37°C), vortexing, or sonication can help to break down aggregates and enhance dissolution.
Troubleshooting Guides
Issue 1: Visible Precipitate in Working Solutions
-
Symptom: You observe cloudiness or visible particles in your assay plate wells after adding the this compound working solution.
-
Potential Causes:
-
The aqueous solubility of this compound has been exceeded.
-
The compound has precipitated out of the DMSO stock solution.
-
Insufficient mixing upon dilution.
-
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Visually inspect your DMSO stock solution. | Ensure there is no precipitate in the stock before making dilutions. If precipitate is present, gently warm and vortex the stock solution. |
| 2 | Optimize the dilution method. | Instead of diluting the DMSO stock in an intermediate aqueous solution, add the DMSO stock directly to the final assay medium with vigorous mixing. This maximizes the interaction with media components that can help maintain solubility. |
| 3 | Reduce the final concentration of this compound. | Perform a serial dilution to determine the highest concentration that remains soluble in your final assay medium. |
| 4 | Increase the final DMSO concentration (with caution). | If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may improve solubility. Always run a vehicle control to account for any effects of the solvent. |
| 5 | Incorporate non-ionic detergents (for cell-free assays). | For enzyme or other cell-free assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01% - 0.05%) to the assay buffer can help to solubilize lipophilic compounds. Note: This is generally not suitable for cell-based assays as detergents can be cytotoxic. |
Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
-
Symptom: Your dose-response curve is flat, or the IC50 value is much higher than expected. Results are not reproducible between experiments.
-
Potential Causes:
-
Poor solubility is leading to a lower effective concentration of the compound in solution.
-
The compound is unstable in the assay medium.
-
Repeated freeze-thaw cycles of the stock solution have led to degradation.
-
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Prepare fresh working solutions. | Always prepare your working solutions fresh from a concentrated DMSO stock for each experiment. |
| 2 | Aliquot stock solutions. | To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your concentrated stock solution and store them at -20°C or -80°C. |
| 3 | Assess compound stability. | Incubate this compound in your assay medium for the duration of your experiment and then analyze for degradation (e.g., by HPLC-MS). |
| 4 | Consider the use of carriers. | For in vitro assays, adding serum or albumin to the medium can sometimes help to keep lipophilic compounds in solution. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents. Note that specific quantitative solubility limits in aqueous buffers are highly dependent on the buffer composition, pH, and temperature, and should be determined experimentally.
| Solvent | Solubility | Reference |
| DMSO | Soluble | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Aqueous Buffers | Sparingly Soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Gently warm (if necessary) and vortex until the compound is completely dissolved.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
For each experiment, thaw a fresh aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations.
-
Directly dilute the DMSO serial dilutions into your final assay medium to achieve the desired final concentrations of this compound. Ensure that the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Protocol 2: Kinetic Solubility Assessment using Turbidimetry
This protocol allows you to estimate the solubility limit of this compound in your specific assay buffer.
-
Prepare a dilution series of this compound in your assay buffer from a concentrated DMSO stock.
-
Incubate the plate at room temperature or your experimental temperature.
-
Measure the turbidity of each well using a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., >500 nm), or by using a nephelometer.
-
The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit. Data from assay concentrations at or above this limit should be interpreted with caution.
Visualizations
References
Overcoming challenges in the synthesis of Rubifolic acid
Welcome to the technical support center for the synthesis of Rubifolic acid. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the complex synthesis of this and other structurally related triterpenoids.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of complex triterpenoid (B12794562) carboxylic acids like this compound.
Question: We are experiencing low yields in the construction of the core triterpenoid backbone. What are the likely causes and potential solutions?
Answer:
Low yields in the assembly of a complex polycyclic scaffold are a frequent challenge. The primary causes often relate to the efficiency of the cyclization cascade and the stability of intermediates.
-
Inefficient Cyclization: The formation of multiple stereocenters in a single cascade is highly sensitive to reaction conditions. Even minor deviations in temperature, concentration, or reagent stoichiometry can lead to a mixture of diastereomers and incomplete cyclization.
-
Substrate Purity: The presence of impurities in advanced intermediates can interfere with catalyst activity and lead to undesired side reactions.
-
Protecting Group Strategy: Incompatibility of protecting groups with the reaction conditions for cyclization can lead to premature deprotection and subsequent side reactions.
Troubleshooting Steps:
-
Reaction Condition Optimization: Systematically screen reaction parameters such as temperature, solvent, and catalyst loading. Consider using high-dilution conditions to favor intramolecular cyclization over intermolecular reactions.
-
Intermediate Purification: Ensure the highest possible purity of the acyclic precursor before attempting the cyclization cascade. Recrystallization or careful chromatography is often necessary.
-
Protecting Group Re-evaluation: If side reactions related to protecting groups are observed, consider alternative protecting groups that are more robust under the cyclization conditions.
Question: We are struggling with poor stereocontrol at a key stereocenter, leading to a difficult-to-separate mixture of diastereomers. How can we improve the stereoselectivity?
Answer:
Achieving high stereoselectivity is a central challenge in the synthesis of natural products with multiple chiral centers.[1] The conformational flexibility of carbocyclic rings can make stereochemical outcomes difficult to predict.
-
Substrate Control: The existing stereocenters in the molecule may not be sufficient to direct the stereochemistry of the new center.
-
Reagent Control: The chosen reagent may not have a strong facial bias for the substrate.
Strategies for Improving Stereoselectivity:
-
Chiral Auxiliaries: Introduce a chiral auxiliary to direct the approach of the reagent from a specific face of the molecule. This is often effective but requires additional steps for introduction and removal.
-
Directed Reactions: Utilize a directing group on the substrate to guide the reagent to the desired position.
-
Enantioselective Catalysis: Employ a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one stereoisomer.
Question: The introduction of the carboxylic acid group via late-stage C-H oxidation is proving to be unselective. What methods can improve regioselectivity?
Answer:
The selective functionalization of a specific C-H bond in a complex molecule is a significant hurdle in organic synthesis.[2][3] Triterpenoid skeletons often present multiple C-H bonds with similar reactivity.
Approaches for Regioselective Oxidation:
| Method | Advantages | Disadvantages |
| Directed Oxidation | High regioselectivity can be achieved by placing a directing group near the target C-H bond. | Requires additional synthetic steps to install and remove the directing group. |
| Enzymatic Hydroxylation | Can offer exquisite regioselectivity and stereoselectivity.[3] | Requires screening of different enzymes and may not be scalable. |
| Radical-based Functionalization | Can be used to functionalize remote C-H bonds. | Can sometimes lead to a mixture of products. |
Question: We are observing significant side reactions, such as epimerization and skeletal rearrangements, during functional group manipulations. How can these be minimized?
Answer:
The complex and often strained ring systems of triterpenoids can be prone to rearrangement under harsh reaction conditions.
-
Acid/Base Sensitivity: The presence of acidic or basic functional groups can lead to epimerization of nearby stereocenters or catalyze rearrangements.
-
Steric Hindrance: Sterically hindered environments can lead to incomplete reactions or favor undesired pathways.
Mitigation Strategies:
-
Milder Reagents: Utilize milder and more selective reagents to avoid harsh acidic or basic conditions.
-
Protective Groups: Protect sensitive functional groups to prevent their participation in side reactions.
-
Lower Reaction Temperatures: Running reactions at lower temperatures can often suppress undesired side pathways.
Question: Purification of our final product, a carboxylic acid, is challenging due to its polarity and the presence of closely related impurities.
Answer:
The purification of polar compounds, especially when mixed with non-polar impurities or diastereomers, requires specialized chromatographic techniques.[4]
Purification Techniques for Triterpenoid Carboxylic Acids:
| Technique | Application |
| Reverse-Phase Chromatography | Effective for separating compounds with different polarities. The use of a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase is common. |
| Supercritical Fluid Chromatography (SFC) | Offers high resolution for chiral separations and is a "greener" alternative to traditional HPLC. |
| Ion-Exchange Chromatography | Can be used to specifically bind the carboxylic acid, allowing for the removal of neutral impurities. |
| Crystallization | If a crystalline solid can be obtained, this is often the most effective method for achieving high purity. |
Frequently Asked Questions (FAQs)
What are the most critical steps in a typical synthesis of a complex triterpenoid like this compound?
The most critical steps are typically the construction of the polycyclic core with the correct stereochemistry and the regioselective introduction of functional groups, particularly the carboxylic acid, at a late stage. The success of the entire synthesis often hinges on the efficiency and selectivity of these key transformations.
How can the solubility of lipophilic triterpenoid intermediates be improved for reactions and purification?
Triterpenoids are often poorly soluble in common polar solvents. For reactions, using co-solvent systems (e.g., THF/water, dioxane/water) or specialized solvents like DMF or DMSO can be effective. For purification, reverse-phase chromatography is often more suitable than normal-phase for these compounds.
What are the recommended analytical techniques for characterizing intermediates and the final product?
A combination of techniques is essential:
-
NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOESY): Crucial for determining the carbon skeleton, connectivity, and relative stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.
-
X-ray Crystallography: The definitive method for determining the absolute and relative stereochemistry, if a suitable crystal can be obtained.
-
Chiral HPLC or SFC: To determine the enantiomeric excess of chiral intermediates and the final product.
Are there any chemoenzymatic or biocatalytic approaches that could be advantageous for synthesizing this compound?
Yes, chemoenzymatic approaches are becoming increasingly powerful in natural product synthesis. A key application is the use of enzymes, such as cytochrome P450 monooxygenases, for highly selective C-H hydroxylation. This can solve the challenge of regioselectivity in the introduction of an oxygen functionality, which can then be further oxidized to the carboxylic acid.
Experimental Protocols
Representative Protocol for a Directed C-H Oxidation
This protocol is a general representation of a directed C-H oxidation, a key step in the functionalization of a complex triterpenoid skeleton.
1. Installation of a Directing Group:
-
To a solution of the triterpenoid alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (0.1 M) under an argon atmosphere at 0 °C, is added pyridine (B92270) (3.0 eq) followed by the dropwise addition of a solution of a bidentate ligand precursor (e.g., a picolinoyl chloride, 1.2 eq) in dichloromethane.
-
The reaction is stirred at room temperature for 12 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
2. Directed C-H Oxidation:
-
To a solution of the directed substrate (1.0 eq) in a suitable solvent (e.g., acetonitrile, 0.05 M) is added the oxidant (e.g., a peroxide, 3.0 eq) and a metal catalyst (e.g., a copper or iron salt, 0.1 eq).
-
The reaction mixture is stirred at the appropriate temperature (e.g., 60 °C) for 24-48 hours and monitored by LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with a reducing agent (e.g., saturated aqueous sodium thiosulfate).
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by preparative HPLC.
3. Removal of the Directing Group and Oxidation to the Carboxylic Acid:
-
The directing group is removed under standard conditions (e.g., hydrolysis with lithium hydroxide (B78521) in THF/water).
-
The resulting alcohol is then oxidized to the carboxylic acid using a suitable oxidant (e.g., Jones reagent, DMP, or TEMPO-mediated oxidation).
-
The final product is purified by reverse-phase chromatography or crystallization.
Visualizations
Caption: A generalized workflow for the synthesis of this compound, highlighting key challenges.
Caption: A decision-making flowchart for troubleshooting low reaction yields.
References
- 1. Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial terpene biosynthesis: challenges and opportunities for pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic utility of oxygenases in site-selective terpenoid functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing matrix effects in LC-MS analysis of Rubifolic acid
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Rubifolic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and why are they a concern for this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample apart from the analyte of interest, this compound.[1] These components can include proteins, salts, lipids (especially phospholipids), and other endogenous molecules.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement.[2][3] This phenomenon is a major concern because it can severely compromise the accuracy, precision, reproducibility, and sensitivity of quantitative analyses.[2]
Q2: How can I detect and quantify matrix effects for my this compound assay?
A2: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion: This qualitative method helps identify at which points in the chromatogram ion suppression or enhancement occurs. It involves infusing a standard solution of this compound at a constant rate post-column while injecting a blank matrix extract. Dips or rises in the baseline signal indicate regions of suppression or enhancement.
-
Post-Extraction Spike: This is a quantitative method used to calculate the degree of matrix effect. You compare the peak area of this compound spiked into a pre-extracted blank matrix sample with the peak area of a pure standard solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.
Q3: What are the most common sources of matrix effects in biological samples like plasma or serum?
A3: The most common sources of matrix effects, particularly when using electrospray ionization (ESI), are salts, endogenous compounds, and phospholipids (B1166683). Phospholipids are notorious for causing significant ion suppression in bioanalysis and can also build up on the LC column and in the MS source, leading to reduced performance and increased need for maintenance.
Q4: What is the difference between minimizing and compensating for matrix effects?
A4: Minimizing matrix effects involves actively removing the interfering components from the sample or separating them chromatographically from the analyte. This is typically achieved through more effective sample preparation (e.g., solid-phase extraction, phospholipid removal) or by optimizing the LC method. Compensating for matrix effects involves using techniques to correct for the signal alteration without necessarily removing the source of the interference. The most effective compensation methods include the use of a stable isotope-labeled internal standard (SIL-IS) or matrix-matched calibration curves.
Q5: Which type of internal standard is best for the quantitative analysis of this compound?
A5: The gold standard and most highly recommended internal standard (IS) is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H atoms). A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of matrix effect (ion suppression or enhancement). The consistent ratio of the analyte to the SIL-IS allows for highly accurate and precise quantification, effectively compensating for variations during sample preparation and injection. If a SIL-IS is unavailable or too expensive, a structural analogue may be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide
Problem: I'm observing poor reproducibility and accuracy in my this compound quantification. Could this be a matrix effect?
Solution: Yes, inconsistent accuracy and poor reproducibility are classic signs of matrix effects. Because the composition of the matrix can vary between samples, the degree of ion suppression or enhancement can also change, leading to unreliable results.
Recommended Actions:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.
-
Improve Sample Cleanup: Your current sample preparation protocol may not be sufficiently removing interfering compounds. Consider switching from a simple protein precipitation (PPT) method to a more robust technique like Solid-Phase Extraction (SPE) or a dedicated Phospholipid Removal (PLR) plate.
-
Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This is the most effective way to compensate for variability caused by matrix effects.
Problem: My signal intensity for this compound is suppressed. How can I improve it?
Solution: Signal suppression is a direct result of co-eluting matrix components competing with this compound during the ionization process. The goal is to either remove these components or chromatographically separate them from your analyte.
Recommended Actions:
-
Optimize Sample Preparation: Phospholipids are a primary cause of ion suppression. Use sample preparation techniques specifically designed to remove them, such as HybridSPE or other phospholipid removal plates.
-
Adjust Chromatographic Conditions: Modify your LC gradient to achieve better separation between this compound and the region where ion suppression occurs (often early in the run where phospholipids elute).
-
Sample Dilution: If your assay has sufficient sensitivity, simply diluting the sample extract can reduce the concentration of interfering compounds and lessen the matrix effect.
-
Check for Contamination: Ensure that exogenous substances from plasticware or solvents are not the cause. Use high-purity, LC-MS grade solvents and reagents.
Problem: I suspect phospholipids are causing ion suppression. What is the most effective way to remove them?
Solution: While protein precipitation is a fast sample preparation method, it is ineffective at removing phospholipids. More advanced techniques are required for their specific removal.
Recommended Actions:
-
Use Phospholipid Removal Plates/Cartridges: Products like HybridSPE or Ostro plates use specific chemistry (e.g., zirconia-coated particles) to selectively retain and remove phospholipids from the sample extract, providing a much cleaner final sample.
-
Solid-Phase Extraction (SPE): A well-developed SPE protocol can effectively remove phospholipids while retaining this compound. Polymeric mixed-mode or reversed-phase sorbents are often effective.
-
Liquid-Liquid Extraction (LLE): LLE can yield a cleaner extract compared to protein precipitation and can be optimized to minimize the carryover of phospholipids.
Problem: I don't have a stable isotope-labeled internal standard for this compound. What are my options?
Solution: While a SIL-IS is ideal, you can still achieve reliable quantification by using other compensation strategies.
Recommended Actions:
-
Matrix-Matched Calibration: Prepare your calibration standards by spiking known concentrations of this compound into a blank matrix that is identical to your samples (e.g., blank plasma). This ensures that your standards and samples experience the same matrix effect.
-
Standard Addition Method: This is a very effective but labor-intensive method. It involves splitting each unknown sample into several aliquots and spiking them with increasing, known amounts of this compound. A calibration curve is generated for each sample, which accurately accounts for the specific matrix effect in that individual sample.
-
Use a Structural Analogue: Choose a compound that is structurally very similar to this compound to use as an internal standard. While not as effective as a SIL-IS, it may provide better compensation than no internal standard at all.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Phospholipid Removal Efficiency | Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low (does not remove phospholipids) | Can be high, but variable | Fast, simple, inexpensive | High matrix effects, significant ion suppression |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Generally consistent | Cleaner extracts than PPT | More labor-intensive, requires optimization |
| Solid-Phase Extraction (SPE) | High | Good to high, method-dependent | Very clean extracts, reduces matrix effects | Requires method development, can be more costly |
| Phospholipid Removal (PLR) | Very High (>95%) | High and reproducible | Specifically targets phospholipids, very clean sample | Higher cost per sample than PPT |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (B52724) containing 1% formic acid.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes.
-
Carefully collect the supernatant and transfer it to a clean vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) - Generic Reversed-Phase
This protocol is a general guideline and should be optimized for this compound.
-
Condition: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water.
-
Load: Load the pre-treated plasma sample (e.g., 500 µL) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
Protocol 3: Phospholipid Removal (Using a Pass-Through Plate)
-
Pipette 100 µL of plasma sample into the well of the phospholipid removal plate.
-
Add 300 µL of acetonitrile with 1% formic acid to precipitate proteins and facilitate extraction.
-
Vortex the plate for 1 minute.
-
Apply vacuum or positive pressure to pull the sample through the specialized sorbent, which retains phospholipids and proteins.
-
Collect the flow-through (filtrate) directly in a collection plate for immediate LC-MS analysis.
Visualizations
Caption: Workflow for troubleshooting matrix effects in LC-MS analysis.
Caption: Comparison of common sample preparation workflows.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
References
Technical Support Center: Enhancing the Bioavailability of Rubifolic Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Rubifolic acid to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound (C₃₀H₄₈O₄, Molar Mass: 472.7 g/mol ) is a naturally occurring triterpenoid (B12794562) carboxylic acid isolated from plants such as Galium verum and Rubia cordifolia.[1] Like many natural product-derived compounds, this compound is characterized by poor aqueous solubility, which is a primary factor limiting its oral bioavailability.[2][3] For a drug to be effectively absorbed in the gastrointestinal tract, it must first dissolve in the intestinal fluids.[4]
Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?
The main approaches to improve the bioavailability of poorly water-soluble drugs can be divided into physical and chemical modifications.[5]
-
Physical Modifications: These include reducing the particle size to increase the surface area (micronization, nanosuspension), modifying the crystal structure to a more soluble form (polymorphs, amorphous solid dispersions), and formulating with carriers to improve dissolution (solid dispersions, lipid-based systems).
-
Chemical Modifications: These strategies involve altering the molecule itself to be more soluble, such as forming salts or creating prodrugs, or using formulation excipients like co-solvents, surfactants, and complexing agents (e.g., cyclodextrins) to enhance solubility in the gastrointestinal tract.
Q3: Which formulation approach is likely to be most effective for this compound?
As this compound is a carboxylic acid, strategies involving pH modification and salt formation could be viable. However, the success of these methods can be limited by the potential for the drug to precipitate in the acidic environment of the stomach. Therefore, more advanced formulation strategies such as amorphous solid dispersions, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), and nanosuspensions are often more robust for significantly enhancing the bioavailability of poorly soluble drugs.
Q4: What are the critical quality attributes to monitor when developing a this compound formulation?
Key quality attributes to monitor include:
-
Drug loading and content uniformity: Ensuring the formulation contains the correct amount of this compound consistently.
-
Particle size distribution: Critical for formulations based on particle size reduction.
-
Physical and chemical stability: Assessing the stability of the formulation under various storage conditions. For amorphous formulations, it is crucial to monitor for any recrystallization.
-
In vitro dissolution rate: This is a key performance indicator that often correlates with in vivo bioavailability.
-
Permeability: Assessing the ability of the drug to pass through the intestinal barrier.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of this compound Formulation
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate particle size reduction | Further decrease particle size using techniques like wet bead milling for nanosuspensions or high-pressure homogenization. | Smaller particles have a larger surface area-to-volume ratio, which generally leads to a faster dissolution rate. |
| Drug recrystallization in amorphous solid dispersions | Optimize polymer selection and drug-to-polymer ratio. Ensure storage conditions are appropriate (low temperature and humidity). | The polymer in a solid dispersion is meant to stabilize the amorphous, higher-energy state of the drug. Recrystallization negates the solubility advantage. |
| Poor wettability of the drug particles | Incorporate a suitable surfactant or wetting agent into the formulation or the dissolution medium. | Poorly soluble drugs are often hydrophobic and do not wet easily, which can be the rate-limiting step in dissolution. Surfactants lower the surface tension, improving wettability. |
| Inappropriate dissolution medium | For the acidic this compound, ensure the pH of the dissolution medium is appropriate. Consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids. | The solubility of ionizable drugs like carboxylic acids is highly dependent on pH. Biorelevant media can provide a more accurate prediction of in vivo dissolution. |
Issue 2: High Variability in Bioavailability Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent formulation properties | Tighten the manufacturing process controls for critical parameters like particle size, drug loading, and solid-state form. | Variability in the formulation's physical properties will lead to inconsistent in vivo performance. |
| Food effects | Conduct bioavailability studies under both fasted and fed conditions. Consider formulating with lipids to mitigate food effects. | The presence of food can significantly alter the gastrointestinal environment (e.g., pH, motility, presence of bile salts), which can impact the dissolution and absorption of poorly soluble drugs. |
| First-pass metabolism | Investigate the metabolic pathways of this compound. If significant first-pass metabolism is identified, consider co-administration with a metabolic inhibitor (if safe and feasible) or alternative delivery routes. | Extensive metabolism in the liver before the drug reaches systemic circulation can significantly reduce its bioavailability. |
| P-glycoprotein (P-gp) efflux | Evaluate if this compound is a substrate for P-gp or other efflux transporters using in vitro models like Caco-2 cells. If so, consider co-formulating with a P-gp inhibitor. | Efflux transporters can actively pump the drug back into the intestinal lumen after absorption, thereby reducing its net bioavailability. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Data to be determined |
| Phosphate (B84403) Buffer (pH 6.8) | 37 | Data to be determined |
| 0.1 N HCl (pH 1.2) | 37 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Polyethylene Glycol 400 | 25 | Data to be determined |
| Medium-Chain Triglycerides | 25 | Data to be determined |
Table 2: Comparison of Different this compound Formulations
| Formulation Type | Drug Loading (%) | Mean Particle Size (nm) | In Vitro Dissolution (% in 30 min) | In Vivo Bioavailability (AUC₀₋₂₄) |
| Unprocessed this compound | 100 | >5000 | Data to be determined | Data to be determined |
| Nanosuspension | e.g., 10 | e.g., <500 | Data to be determined | Data to be determined |
| Amorphous Solid Dispersion | e.g., 20 | N/A | Data to be determined | Data to be determined |
| SEDDS | e.g., 5 | e.g., <200 (emulsion) | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
-
Objective: To determine the saturation solubility of this compound in various solvents.
-
Materials: this compound powder, selected solvents (e.g., water, buffers of different pH, organic solvents), shaker incubator, centrifuge, HPLC system.
-
Method:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Place the vials in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Protocol 2: In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
-
Objective: To evaluate the in vitro release profile of this compound from a formulated dosage form.
-
Materials: this compound formulation (e.g., tablet, capsule), USP Apparatus II (paddle), dissolution vessels, dissolution media (e.g., 900 mL of 0.1 N HCl, followed by a pH shift to phosphate buffer pH 6.8), temperature probe, sampling cannulas with filters, HPLC system.
-
Method:
-
Set the dissolution bath temperature to 37 ± 0.5°C and the paddle speed to 50 or 75 rpm.
-
Place the dissolution medium in each vessel and allow it to equilibrate to the set temperature.
-
Introduce one dosage form into each vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium through a filtered cannula.
-
Replace the withdrawn volume with fresh, pre-warmed medium if necessary.
-
For a pH-shift study, after the initial period in acidic medium, add a pre-calculated amount of a buffer concentrate to raise the pH to the desired level (e.g., 6.8).
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 3: Caco-2 Cell Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and identify potential efflux transporter interactions.
-
Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound solution, Lucifer yellow (paracellular integrity marker), HPLC-MS/MS system.
-
Method:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
Incubate at 37°C. At specified time intervals, take samples from the receiver compartment and replace with fresh HBSS.
-
At the end of the experiment, measure the concentration of this compound in all samples using a validated HPLC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
-
Mandatory Visualizations
References
- 1. Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics | PPTX [slideshare.net]
- 3. Rubia cordifolia L. extract ameliorates vitiligo by inhibiting the CXCL10/CXCL9/STAT1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of active components and molecular mechanism of action of Rubia cordifolia L. in the treatment of nasopharyngeal carcinoma based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia | MDPI [mdpi.com]
Strategies to reduce variability in Rubifolic acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experiments involving Rubifolic acid and related compounds from Rubia cordifolia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a compound often associated with the medicinal plant Rubia cordifolia. Extracts from this plant have been reported to possess a variety of pharmacological effects, including anti-inflammatory, antioxidant, immunoregulatory, and antitumor properties.[1] Active components from Rubia cordifolia have been shown to influence several signaling pathways, including the PI3K/AKT, Wnt, and JAK-STAT pathways.[1][2][3]
Q2: My experimental results with this compound extracts are highly variable. What are the common causes?
A2: High variability in experiments with natural product extracts like those containing this compound can stem from several factors. These include inconsistencies in the extraction and preparation of the extract, instability of the active compounds, pipetting errors, and variations in cell culture conditions.[4] It is also crucial to ensure that all reagents are properly stored and equilibrated to the correct temperature before use.
Q3: How can I minimize variability in my cell-based assays?
A3: To minimize variability in cell-based assays, it is important to maintain consistent cell culture conditions, including cell density, passage number, and media composition. When treating cells with this compound extract, ensure uniform mixing and exposure time. Using a secondary reporter for normalization in reporter assays can also help reduce variability. Additionally, performing preliminary sample serial dilutions can help determine the optimal concentration and dilution factor for your experiments.
Q4: What are the best practices for preparing and storing this compound solutions?
Troubleshooting Guides
Guide 1: Inconsistent Bioassay Results
This guide addresses common issues leading to high variability in bioassay results.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inaccurate pipetting or inconsistent mixing. | Use calibrated pipettes and prepare a master mix for your reagents to ensure consistency across wells. Gently tap the plate after adding reagents to ensure thorough mixing. |
| Air bubbles in wells affecting readings. | Pipette solutions carefully down the side of the wells to avoid introducing air bubbles. | |
| Edge effects in microplates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with a sterile buffer or medium. | |
| Assay signal is weak or absent | Incorrect reagent storage or preparation. | Ensure all kit components are stored at the recommended temperatures and that working solutions are prepared correctly according to the protocol. |
| Low enzyme activity due to cold reagents. | Equilibrate all reagents (except enzymes, which should be kept on ice) to the assay temperature before use. | |
| Incorrect wavelength or plate type used for measurement. | Verify the recommended wavelength and plate type (e.g., black plates for fluorescence, white plates for luminescence) in the assay protocol. | |
| High background signal | Contaminated reagents or samples. | Use fresh, high-purity reagents and sterile techniques to prevent contamination. |
| Intrinsic fluorescence/absorbance of the test compound. | Run a control with the this compound extract alone to determine its contribution to the signal and subtract this background from your experimental values. |
Guide 2: Challenges in Quantifying this compound
This guide provides troubleshooting for the quantification of this compound and related compounds.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of quantification | Incomplete extraction of the analyte. | Optimize the extraction method, considering factors like solvent polarity, temperature, and time. Ultrasound-assisted extraction can improve efficiency. |
| Degradation of the analyte during sample processing. | Minimize exposure to light and high temperatures. Analyze samples as quickly as possible after preparation. | |
| Matrix effects from complex samples. | Use an appropriate sample clean-up method, such as solid-phase extraction (SPE), to remove interfering substances. | |
| Non-linear standard curve | Incorrect preparation of standard solutions. | Prepare fresh standard solutions and perform serial dilutions carefully. Ensure the standards are fully dissolved. |
| Saturation of the detector. | Dilute the standards and samples to fall within the linear range of the instrument. |
Experimental Protocols
Protocol: Evaluating the Effect of this compound Extract on Wnt Signaling
This protocol outlines a general method for assessing the impact of a this compound extract on the Wnt signaling pathway using a luciferase reporter assay.
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells with a Wnt-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Treatment with this compound Extract:
-
Prepare a stock solution of the this compound extract in DMSO.
-
24 hours post-transfection, treat the cells with varying concentrations of the extract. Include a vehicle control (DMSO) and a positive control (e.g., Wnt3a conditioned media).
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in Wnt signaling activity relative to the vehicle control.
-
Visualizations
Caption: A generalized workflow for a cell-based reporter assay.
Caption: Crosstalk between Wnt and Hippo-YAP signaling pathways.
References
- 1. Analysis of active components and molecular mechanism of action of Rubia cordifolia L. in the treatment of nasopharyngeal carcinoma based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
Validation & Comparative
Comparative Bioactivity of Compounds from Rubia cordifolia: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the diverse bioactivities of phytochemicals isolated from medicinal plants is paramount. Rubia cordifolia, commonly known as Indian Madder, is a rich source of a variety of bioactive compounds. While specific comparative data on the isomers of Rubifolic acid remains limited in publicly available research, this guide provides a comparative overview of the biological activities of major chemical classes isolated from Rubia cordifolia, with a focus on triterpenoids and other significant constituents. This analysis is based on available preclinical data and aims to support further research and drug discovery efforts.
Executive Summary
Rubia cordifolia is a well-documented medicinal plant with a rich history of use in traditional medicine.[1] Its therapeutic properties are attributed to a diverse array of secondary metabolites.[1] Phytochemical investigations have revealed the presence of several classes of compounds, including anthraquinones, naphthoquinones, triterpenoids, and cyclic hexapeptides.[1][2] While this compound, a pentacyclic triterpenoid, has been identified as a constituent, a direct comparative study of its isomers' bioactivities is not extensively documented in current scientific literature.[2] This guide, therefore, presents a broader comparative analysis of the bioactivities of different compound classes found in Rubia cordifolia to inform research and development.
Comparative Bioactivity of Major Phytochemical Classes from Rubia cordifolia
The following table summarizes the reported biological activities of the main classes of compounds isolated from Rubia cordifolia. It is important to note that these activities are often reported for crude extracts or isolated compounds and may not be directly comparable without standardized experimental conditions.
| Compound Class | Key Compounds | Reported Bioactivities | References |
| Triterpenoids | This compound, Rubiacoumaric acid | Anti-inflammatory, Anticonvulsant, Anxiogenic | |
| Anthraquinones | Rubiadin, Xanthopurpurin, Alizarin | Antimicrobial, Hepatoprotective, Anti-inflammatory | |
| Naphthoquinones | - | Antimicrobial, Anticancer | |
| Cyclic Hexapeptides | - | Anticancer |
Detailed Experimental Protocols
To facilitate the replication and validation of the cited bioactivities, detailed experimental protocols for key assays are provided below.
Antimicrobial Activity Assessment (Agar-Well Diffusion Method)
This method is commonly used to evaluate the antimicrobial efficacy of plant extracts and isolated compounds.
Workflow:
Protocol:
-
Microbial Culture Preparation: Standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) are prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically created in the agar.
-
Sample Loading: A defined volume (e.g., 100 µL) of the test compound solution (at various concentrations) and control solutions (positive control: standard antibiotic; negative control: solvent) are added to the wells.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema Model)
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.
Workflow:
Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.
-
Pre-treatment: The animals are fasted overnight with free access to water. The test compound or vehicle (control) is administered orally 1 hour before the induction of inflammation.
-
Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.
Signaling Pathways and Logical Relationships
The bioactive compounds from Rubia cordifolia exert their effects through various mechanisms. The following diagram illustrates a simplified, hypothetical signaling pathway potentially involved in the anti-inflammatory effects of triterpenoids and anthraquinones.
This diagram illustrates that inflammatory stimuli can activate intracellular signaling pathways like NF-κB and MAPK, leading to the production of pro-inflammatory mediators. Triterpenoids and anthraquinones from Rubia cordifolia may exert their anti-inflammatory effects by inhibiting these key signaling pathways.
Conclusion
While a direct comparative study of this compound isomers is currently unavailable, the existing body of research on Rubia cordifolia provides valuable insights into the diverse bioactivities of its constituent compound classes. The data presented in this guide highlights the potential of triterpenoids, anthraquinones, and other phytochemicals from this plant for further investigation in drug discovery. The provided experimental workflows and pathway diagrams offer a foundational understanding for researchers aiming to explore the therapeutic potential of Rubia cordifolia and its bioactive compounds. Future research should focus on the isolation and characterization of individual isomers of key compounds like this compound and the systematic evaluation of their comparative bioactivities to unlock their full therapeutic potential.
References
Rubifolic Acid: Unveiling its Potential as a Therapeutic Biomarker Remains a Scientific Frontier
For researchers, scientists, and drug development professionals investigating novel therapeutic biomarkers, Rubifolic acid, a triterpenoid (B12794562) constituent of the medicinal plant Rubia cordifolia, presents an intriguing yet largely unexplored candidate. While Rubia cordifolia has a long history in traditional medicine and its extracts are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties, specific scientific data validating this compound as a therapeutic biomarker is currently limited in the public domain.
This guide aims to provide a comprehensive overview of the current scientific landscape surrounding this compound. However, it is crucial to note at the outset that detailed experimental data on its specific mechanism of action, involvement in signaling pathways, and comparative performance against other biomarkers are not yet available in published scientific literature.
The Challenge of Limited Data
Despite its identification as a component of Rubia cordifolia, a plant rich in bioactive compounds, this compound itself has not been the subject of extensive research.[1][2] While some studies list this compound among the chemical constituents of Rubia cordifolia and attribute broad biological activities such as antibacterial, hepatoprotective, antiviral, and immunomodulatory effects to the plant's extracts, they do not provide specific experimental evidence for this compound's individual contribution.[2]
This lack of specific data presents a significant challenge in validating its potential as a therapeutic biomarker. The validation process for a biomarker is rigorous, requiring comprehensive analytical and clinical validation to establish its reliability and relevance in a specific physiological or pathological context.
A Glimpse into the Potential of Rubia cordifolia's Bioactive Compounds
While information on this compound is scarce, research on other compounds isolated from Rubia cordifolia offers a promising glimpse into the therapeutic potential of this plant's chemical arsenal. Notably, compounds such as mollugin (B1680248) and various cyclic hexapeptides have been shown to modulate key signaling pathways implicated in disease.
For instance, mollugin, a naphthoquinone from Rubia cordifolia, has been demonstrated to exert anti-cancer effects by targeting the PI3K/AKT signaling pathway. Understanding the mechanisms of such related compounds can provide a valuable framework for future investigations into the bioactivity of this compound.
Future Directions: A Call for Focused Research
The validation of this compound as a potential therapeutic biomarker necessitates a dedicated and systematic research effort. Key areas for future investigation should include:
-
Isolation and Purification: Development of robust protocols for the efficient isolation and purification of this compound to enable detailed biological studies.
-
In Vitro and In Vivo Studies: Comprehensive preclinical studies to elucidate the specific pharmacological effects of this compound, its mechanism of action, and its impact on relevant signaling pathways.
-
Biomarker Discovery and Validation: Targeted studies to assess the potential of this compound as a diagnostic, prognostic, or predictive biomarker in specific disease models. This would involve developing and validating sensitive and specific assays for its quantification in biological samples.
-
Comparative Studies: Once sufficient data is available, comparative studies against existing biomarkers will be crucial to determine its clinical utility.
Conclusion
At present, the scientific community lacks the necessary experimental data to validate this compound as a therapeutic biomarker. While the broader therapeutic potential of Rubia cordifolia is well-recognized, the specific role and mechanisms of this compound remain to be elucidated. This guide underscores the significant knowledge gap and serves as a call to the research community to undertake the focused investigations required to unlock the potential of this natural compound. As new research emerges, this guide will be updated to reflect the evolving understanding of this compound and its place in the landscape of therapeutic biomarkers.
References
Comparative Guide to Analytical Methods for Anthraquinone Quantification in Rubia cordifolia
A Focus on Rubiadin as a Representative Analyte
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of validated analytical methods specifically for Rubifolic acid, this guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Mass Spectrometry (LC-MS) methods for the quantification of Rubiadin , a prominent and structurally relevant anthraquinone (B42736) from the same plant, Rubia cordifolia. This information is intended to serve as a valuable proxy for researchers interested in the analytical chemistry of Rubia cordifolia constituents.
Introduction
Rubia cordifolia, commonly known as Manjistha, is a plant rich in bioactive compounds, including a variety of anthraquinones. Accurate and precise quantification of these compounds is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This guide presents a cross-validation of two common analytical techniques, HPLC with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the determination of Rubiadin.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of a validated isocratic RP-HPLC-UV method and a validated UPLC-MS/MS method for the quantification of Rubiadin.
| Parameter | HPLC-UV Method[1][2] | UPLC-MS/MS Method |
| Linearity (Range) | 10 - 50 µg/mL | Not explicitly stated, but calibration curves were used. |
| Correlation Coefficient (r²) | y = 13610x + 10658 | ≥ 0.9930 |
| Precision (RSD%) | Intra-day: 1.70%, Inter-day: 1.92% | Intra-day: < 2.80%, Inter-day: < 4.21% |
| Accuracy (Recovery) | 98 - 102% | 95.32 - 99.86% |
| Limit of Detection (LOD) | 55.75 ng/mL | 0.87 - 9.19 ng/mL |
| Limit of Quantification (LOQ) | 184 ng/mL | 2.60 - 27.57 ng/mL |
Experimental Protocols
Isocratic RP-HPLC-UV Method for Rubiadin in Rubia cordifolia Roots[1][2]
This method provides a straightforward and robust approach for the quantification of Rubiadin.
Sample Preparation:
-
Air-dried and powdered roots of Rubia cordifolia are extracted with a solvent such as a mixture of acetone (B3395972) and water.
-
The extract is then subjected to further purification steps, which may include partitioning with solvents of varying polarities (e.g., petroleum ether, ethyl acetate).
-
The final extract containing Rubiadin is dissolved in methanol (B129727) for HPLC analysis.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: HiQ-SiL C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Methanol and Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 300 nm.
-
Injection Volume: 50 µL.
-
Temperature: Ambient.
UPLC-MS/MS Method for Rubiadin (in Morinda officinalis matrix)
This method offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when lower detection limits are required. Please note, the validation of this method was performed on extracts of Morinda officinalis, another plant containing Rubiadin.
Sample Preparation:
-
Powdered plant material is extracted using a reflux method with a suitable solvent.
-
The resulting extract is then prepared for UPLC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (UPLC-QqQ-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode was found to be more sensitive for Rubiadin.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Mandatory Visualization
Cross-Validation Workflow for Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods.
Caption: Workflow for cross-validating two analytical methods.
Signaling Pathway for Method Selection Logic
This diagram outlines the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for analytical method selection.
References
Comparative Guide to the Bioactivity of Rubifolic Acid and Related Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rubifolic acid, a pentacyclic triterpenoid (B12794562) isolated from the plant Rubia cordifolia, belongs to a class of natural products known for a wide array of biological activities.[1][2] The plant itself, a staple in traditional medicine, is a rich source of bioactive molecules, including anthraquinones, peptides, and various triterpenoids that exhibit significant anti-inflammatory, antioxidant, and anticancer properties.[3][4][5]
While specific structure-activity relationship (SAR) studies focusing on the synthesis of novel this compound analogs are not extensively documented in publicly available literature, a wealth of information exists for structurally similar pentacyclic triterpenoids. This guide provides a comparative overview of the cytotoxic activities of compounds and extracts from Rubia cordifolia, supplemented with established SAR principles from analogous triterpenoids to inform future drug discovery and development efforts.
Comparative Cytotoxicity of Rubia cordifolia Extracts and Constituents
Extracts from Rubia cordifolia have demonstrated potent cytotoxic effects against various human cancer cell lines. The activity varies significantly based on the extraction solvent, indicating a concentration of specific bioactive compounds in different fractions. While data for isolated this compound is limited, the activity of the plant's triterpenoid-rich fractions provides a basis for comparison.
| Compound/Extract | Cell Line | Activity Type | IC50 Value | Reference |
| Methanol Fraction (Root) | HL-60 (Human Leukemia) | Cytotoxicity | 8.57 µg/mL | |
| Pet-Ether Fraction (Root) | HL-60 (Human Leukemia) | Cytotoxicity | 10.51 µg/mL | |
| Dichloromethane Fraction (Root) | HL-60 (Human Leukemia) | Cytotoxicity | 16.72 µg/mL | |
| Methanol Fraction (Root) | U-937 (Histiocytic Lymphoma) | Cytotoxicity | 27.33 µg/mL | |
| Pet-Ether Fraction (Root) | U-937 (Histiocytic Lymphoma) | Cytotoxicity | 35.44 µg/mL | |
| Dichloromethane Fraction (Root) | U-937 (Histiocytic Lymphoma) | Cytotoxicity | 41.59 µg/mL | |
| Aqueous Root Extract | HeLa (Cervical Cancer) | Cytotoxicity | 212.68 µg/mL | |
| Mollugin (Naphthoquinone) | RAW 264.7 (Macrophage) | Cytotoxicity | No cytotoxicity observed at 7.5, 15, and 30 µM |
Note: The IC50 value is the concentration of a substance required to inhibit the growth of 50% of a cell population. Lower values indicate higher potency.
Structure-Activity Relationship (SAR) Insights from Analogous Pentacyclic Triterpenoids
SAR studies on abundant pentacyclic triterpenoids like oleanolic acid (OA) and betulinic acid (BA), which share the same core scaffold as this compound, have established key structural features that govern their cytotoxic activity. These principles can be extrapolated to guide the design of potential this compound analogs.
Key modification sites include:
-
C-3 Position: The hydroxyl group at C-3 is a common site for modification. Esterification or introduction of nitrogen-containing heterocycles at this position can significantly enhance cytotoxic potency.
-
C-17/C-28 Position: The carboxylic acid group often found at C-17 (in the lupane (B1675458) series like betulinic acid) or C-28 (in the oleanane (B1240867) series like oleanolic acid) is crucial for activity. Modifications, such as the formation of amides, esters, or the introduction of different functional groups, can modulate potency and selectivity.
-
A-Ring: Modifications to the A-ring of the triterpenoid skeleton have been shown to influence bioactivity.
Caption: General principles for modifying pentacyclic triterpenoids to enhance bioactivity.
Proposed Mechanism of Action: Induction of Apoptosis
Many cytotoxic pentacyclic triterpenoids exert their anticancer effects by inducing apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway. This cascade is often initiated by an increase in intracellular reactive oxygen species (ROS).
The proposed signaling pathway involves:
-
Induction of ROS: The compound increases ROS levels within the cancer cell, causing oxidative stress.
-
Mitochondrial Disruption: ROS leads to the loss of the mitochondrial membrane potential (MMP).
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates initiator caspase-9, which in turn activates executioner caspases like caspase-3.
-
Apoptosis: Activated caspase-3 cleaves key cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death.
Caption: Proposed intrinsic apoptosis pathway induced by cytotoxic triterpenoids.
Experimental Protocols
The evaluation of cytotoxicity is a critical first step in assessing the anticancer potential of novel compounds. The MTT assay is a widely used colorimetric method for this purpose.
Key Experiment: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HL-60, HeLa)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound (e.g., this compound analog) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated controls (medium only) and vehicle controls (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated wells to that of the untreated control wells. Plot a dose-response curve and determine the IC50 value.
Caption: A stepwise workflow diagram for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Apoptotic effects of triterpenoids isolated from Pleiocarpa pycnantha leaves in cancer cells and molecular docking study of the interactions of camptothecin and ursolic acid with human caspase 3, caspase 9 and topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pentacyclic Triterpenoid Derivatives that Induce Apoptosis in Cancer Cells through a ROS-dependent, Mitochondrial-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications [frontiersin.org]
Independent Verification of Anti-inflammatory Activity: A Comparative Analysis of Rubia cordifolia Constituents and Standard Drugs
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the anti-inflammatory properties of key bioactive compounds isolated from Rubia cordifolia—alizarin (B75676) and purpurin (B114267)—alongside its crude extracts. While the initial topic of interest was Rubifolic acid, a comprehensive literature review revealed a significant lack of published data on its biological activity. Therefore, this guide focuses on the well-documented anti-inflammatory effects of other prominent constituents of Rubia cordifolia, a plant of significant interest in traditional medicine. The performance of these natural products is compared against commonly used non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Ibuprofen. All data is presented with supporting experimental methodologies to facilitate independent verification and further research.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of Rubia cordifolia extracts, its active constituents, and standard anti-inflammatory drugs. Direct comparison of IC50 and ED50 values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Anti-inflammatory Activity
| Compound/Extract | Assay | Target/Cell Line | IC50/Activity | Citation |
| Rubia cordifolia Methanolic Root Extract | Lipid Peroxidation Inhibition | - | IC50: 138 µg/mL | [1] |
| Rubia cordifolia Chloroform Extract | Mutagenicity Inhibition | - | IC50: 664 µ g/0.1 ml | [2] |
| Alizarin | NF-κB Inhibition | Pancreatic Cancer Cells | - | [3][4] |
| Purpurin | Cytotoxicity | RAW 264.7 Macrophages | IC50: 131.9 µg/mL | [5] |
| Purpurin | DPPH Radical Scavenging | - | IC50: 3.491 µg/mL | |
| Ibuprofen | COX-1 Inhibition | - | IC50: 13 µM | |
| Ibuprofen | Albumin Denaturation (egg) | - | IC50: 69.34 µg/ml | |
| Ibuprofen | Albumin Denaturation (human) | - | IC50: 81.50 µg/ml | |
| Ibuprofen | COX-2 Inhibition | Fibroblast Cell Lines | IC50: 31.4 µM | |
| Ibuprofen Derivative (3c) | Anti-arthritic Activity | - | IC50: 22.85 µg/ml | |
| Ibuprofen | Nitric Oxide Production Inhibition | Mouse Peritoneal Macrophages | IC50: 0.33 mM | |
| Ibuprofen Derivative (3) | Nitric Oxide Production Inhibition | Mouse Peritoneal Macrophages | IC50: 0.002 mM | |
| Cox-2-IN-26 | COX-1 Inhibition | - | IC50: 10.61 µM | |
| Cox-2-IN-26 | COX-2 Inhibition | - | IC50: 0.067 µM |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound/Extract | Dose | Route of Administration | % Inhibition of Edema | Time Point | Citation |
| Rubia cordifolia Methanolic Root Extract | 200 mg/kg | p.o. | 87.23% | 6 hours | |
| Rubia cordifolia Water Extract | 10-20 ml/kg | p.o. | Comparable to Phenylbutazone (100 mg/kg) | - | |
| Indomethacin | 0.66-2 mg/kg | - | Significant | - | |
| Indomethacin | 10 mg/kg | i.p. | ~31.67% | 4-5 hours | |
| Ellagic Acid | 1-30 mg/kg | i.p. | Dose-dependent | 1-5 hours |
Experimental Protocols
In Vitro Anti-inflammatory Assays
1. Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric Method)
This protocol is based on commercially available kits for high-throughput screening of COX-2 inhibitors.
-
Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is measured by monitoring the oxidation of a fluorometric probe. Inhibition of the fluorescence signal is proportional to the inhibition of COX-2.
-
Materials:
-
96-well white opaque flat-bottom plate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
-
Procedure:
-
Reagent Preparation: Thaw all reagents and prepare working solutions as per the kit instructions. The COX-2 enzyme should be kept on ice.
-
Plate Setup:
-
Enzyme Control (100% activity): Add COX Assay Buffer, COX Cofactor, COX Probe, and COX-2 enzyme to the designated wells.
-
Inhibitor Control: Add COX Assay Buffer, COX Cofactor, COX Probe, a known COX-2 inhibitor, and COX-2 enzyme.
-
Test Compound: Add COX Assay Buffer, COX Cofactor, COX Probe, diluted test compound, and COX-2 enzyme.
-
-
Incubation: Incubate the plate at 25°C for 5-10 minutes.
-
Reaction Initiation: Add Arachidonic Acid solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence in kinetic mode for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This protocol is adapted from commercially available NOS inhibitor screening kits.
-
Principle: Nitric oxide produced by NOS is rapidly oxidized to nitrite (B80452) and nitrate (B79036). The total nitrate is reduced to nitrite by nitrate reductase. The total nitrite is then quantified using the Griess reagent, which produces a colored product with absorbance at 540 nm. A decrease in absorbance indicates inhibition of NOS activity.
-
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometric plate reader (540 nm)
-
Inducible Nitric Oxide Synthase (iNOS)
-
NOS Assay Buffer
-
L-arginine (substrate)
-
NADPH
-
NOS Cofactors (FAD, FMN, BH4)
-
Nitrate Reductase
-
Griess Reagents 1 and 2
-
Test compounds and a known NOS inhibitor (e.g., L-NAME)
-
-
Procedure:
-
Sample Preparation: Prepare dilutions of the test compounds.
-
Reaction Setup:
-
In each well, add NOS Assay Buffer, NOS cofactors, L-arginine, and the test compound or control.
-
Add iNOS to each well to initiate the reaction.
-
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 37°C.
-
Nitrate Reduction: Add Nitrate Reductase to each well and incubate to convert nitrate to nitrite.
-
Color Development: Add Griess Reagent 1 and then Griess Reagent 2 to each well. Incubate for 10-15 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using a nitrite standard. Calculate the nitrite concentration in each sample and determine the percent inhibition for each test compound concentration. Calculate the IC50 value.
-
In Vivo Anti-inflammatory Assay
3. Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating acute inflammation.
-
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Materials:
-
1% Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Test compounds and a standard drug (e.g., Indomethacin)
-
-
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
Data Analysis:
-
Calculate the paw edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
-
Signaling Pathways and Mechanisms
NF-κB Signaling Pathway Inhibition by Alizarin and Purpurin
Both alizarin and purpurin have been shown to exert their anti-inflammatory effects, at least in part, by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by Alizarin and Purpurin.
Experimental Workflow for In Vivo Anti-inflammatory Assessment
The following diagram outlines the typical workflow for evaluating the anti-inflammatory activity of a test compound using the carrageenan-induced paw edema model.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
- 1. journalofsports.com [journalofsports.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effective Treatment of Purpurin on Inflammation and Adjuvant-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Rubifolic acid extraction techniques
A Comprehensive Head-to-Head Comparison of Rubifolic Acid Extraction Techniques
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This compound, a key phytochemical found in plants of the Rubia genus, has garnered significant interest for its potential therapeutic properties. This guide provides an objective, data-driven comparison of four common extraction techniques: Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Disclaimer: Direct comparative data on the extraction yield and purity of this compound is limited in publicly available literature. Therefore, this guide utilizes data on the extraction of total phenolic compounds and antioxidant activity from Rubia cordifolia and other relevant plant matrices as a proxy to evaluate the relative efficiency of each technique. This approach is based on the principle that extraction conditions favoring the recovery of phenolic compounds are likely to be effective for this compound as well.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data gathered from various studies to compare the performance of the four extraction techniques.
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Extraction Yield (Proxy) | Lower | High | High | Very High |
| Total Phenolic Content (Proxy) | Moderate | High | High[1] | Highest[2][3] |
| Extraction Time | 24 - 72 hours[2] | 6 - 24 hours[1] | 30 - 60 minutes | 5 - 30 minutes |
| Solvent Consumption | High | High | Low | Low |
| Temperature | Room Temperature | Boiling Point of Solvent | 30 - 60°C | 50 - 180°C |
| Energy Consumption | Low | High | Moderate | Moderate to High |
| Suitability for Thermolabile Compounds | High | Low | High | Moderate |
Experimental Protocols: Detailed Methodologies
Below are detailed experimental protocols for each of the four extraction techniques, based on established methodologies.
Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.
Protocol:
-
Preparation of Plant Material: Air-dry the plant material (e.g., roots of Rubia cordifolia) at room temperature and then grind it into a coarse powder.
-
Extraction: Place 10 g of the powdered plant material into a sealed container with 100 mL of a suitable solvent (e.g., 70% ethanol).
-
Incubation: Allow the mixture to stand at room temperature for 3 days, with occasional shaking.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with a fresh solvent.
Protocol:
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Apparatus Setup: Set up a Soxhlet apparatus with a round-bottom flask, a Soxhlet extractor, and a condenser.
-
Extraction: Place 10 g of the powdered plant material in a thimble and place it inside the Soxhlet extractor. Add 200 mL of the solvent (e.g., methanol) to the round-bottom flask. Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the desired compounds. The process is allowed to run for approximately 6-8 hours.
-
Concentration: After extraction, the solvent is evaporated using a rotary evaporator to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt the plant cell walls, enhancing solvent penetration and mass transfer.
Protocol:
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Extraction: Mix 10 g of the powdered plant material with 100 mL of the solvent (e.g., 70% ethanol) in a beaker.
-
Sonication: Place the beaker in an ultrasonic bath and sonicate the mixture at a controlled temperature (e.g., 40°C) and power (e.g., 320 W) for 30-40 minutes.
-
Filtration and Concentration: Filter and concentrate the extract as described for maceration.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of phytochemicals.
Protocol:
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Extraction: Place 10 g of the powdered plant material in a microwave extraction vessel with 100 mL of the solvent (e.g., 46% ethanol).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a specific power (e.g., 500 W) and temperature (e.g., 62°C) for a short duration (e.g., 27 minutes).
-
Filtration and Concentration: After cooling, filter and concentrate the extract as described for maceration.
Mandatory Visualization: Diagrams
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of this compound.
Signaling Pathway
Extracts from Rubia cordifolia have been shown to influence various signaling pathways, including the PI3K/Akt pathway, which is crucial in cell survival and proliferation.
References
- 1. Optimization Conditions of Ultrasound-Assisted Extraction for Phenolic Compounds and Antioxidant Activity from Rubus alceifolius Poir Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Microwave-Assisted Extraction Conditions for Phenolic Compounds from Date Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Biological Effects: A Comparative Guide to Pentacyclic Triterpenoids
A comparative analysis of the biological activities of prominent pentacyclic triterpenoids, offering insights into their therapeutic potential and the reproducibility of their effects. Due to a lack of available quantitative data on the biological effects of isolated Rubifolic acid, this guide presents a comparative assessment of three well-characterized pentacyclic triterpenoids: Betulinic acid, Ursolic acid, and Oleanolic acid.
This guide is intended for researchers, scientists, and drug development professionals interested in the biological activities of pentacyclic triterpenoids. While the initial focus was on this compound, a comprehensive literature search revealed a significant gap in quantitative data for the isolated compound, making a direct assessment of the reproducibility of its biological effects challenging. Therefore, this document provides a comparative analysis of three structurally related and extensively studied pentacyclic triterpenoids: Betulinic acid, Ursolic acid, and Oleanolic acid. These compounds have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects, and serve as excellent models for understanding the therapeutic potential of this class of natural products.
Data Presentation: A Comparative Overview of Bioactivities
The following tables summarize the reported cytotoxic and anti-inflammatory activities of Betulinic acid, Ursolic acid, and Oleanolic acid across various studies and cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.
Table 1: Comparative Cytotoxic Activity (IC50) of Pentacyclic Triterpenoids on Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Betulinic acid | K562 | Human Leukemia | 6.25 µg/mL | [1] |
| A549 | Lung Carcinoma | 7.19 | [1] | |
| WI-38 | Human Fibroblast | 1.3 | [1][2] | |
| VA-13 | Malignant Tumor | 11.6 | [1] | |
| HepG2 | Liver Tumor | 21 | ||
| Ursolic acid | MCF-7 | Breast Cancer | 7.96 | |
| MDA-MB-231 | Breast Cancer | 9.02 | ||
| T47D | Breast Cancer | 231 µg/mL | ||
| HCT116 | Colorectal Cancer | 37.2 (24h), 28.0 (48h) | ||
| HCT-8 | Colorectal Cancer | 25.2 (24h), 19.4 (48h) | ||
| Oleanolic acid | MCF-7 | Breast Cancer | 4.0 | |
| MDA-MB-453 | Breast Cancer | 6.5 | ||
| B16 2F2 | Mouse Melanoma | 4.8 |
Table 2: Comparative Anti-inflammatory Activity of Pentacyclic Triterpenoids
| Compound | Assay | Cell Line/Model | Endpoint | IC50/Effect | Reference |
| Betulinic acid | Anti-inflammatory | Not specified | Not specified | Reported activity | |
| Ursolic acid | Anti-inflammatory | Not specified | Not specified | Reported activity | |
| Oleanolic acid | Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO | Significant inhibition | |
| Anti-inflammatory | Not specified | Not specified | Reported activity |
Experimental Protocols
To ensure the reproducibility of the cited biological effects, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the anticancer and anti-inflammatory properties of pentacyclic triterpenoids.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Betulinic acid, Ursolic acid, Oleanolic acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. The cells are then incubated for 24 hours.
-
Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Absorbance Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Anti-inflammatory Assessment: NF-κB Activity Assay
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Its inhibition is a key indicator of anti-inflammatory activity.
-
Cell Line: A reporter cell line, such as HEK293 cells stably expressing an NF-κB luciferase reporter gene, is used.
-
Cell Culture and Seeding: Cells are cultured and seeded in 96-well plates as described for the MTT assay.
-
Compound and TNF-α Treatment: Cells are pre-treated with the test compound for a specified time, followed by stimulation with a pro-inflammatory cytokine like Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the NF-κB activity, is measured using a luminometer.
-
Data Analysis: The inhibitory effect of the compound on NF-κB activation is calculated by comparing the luminescence of treated cells to that of TNF-α stimulated control cells.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the assessment of the biological effects of pentacyclic triterpenoids.
Caption: Workflow for determining the cytotoxicity of pentacyclic triterpenoids using the MTT assay.
References
Safety Operating Guide
Proper Disposal of Rubifolic Acid: A Comprehensive Guide for Laboratory Professionals
Disclaimer: Initial research indicates that "Rubifolic acid" is a substance appearing in fictional media, rather than a commercially available chemical for laboratory use. The following disposal protocol has been developed based on the known chemical and physical properties of similar real-world triterpenoid (B12794562) compounds to provide a hypothetical, yet plausible, safety and disposal plan that adheres to standard laboratory safety practices.
This compound is a triterpenoid compound that can be isolated from plants of the Rubia genus.[1][2] Due to its chemical nature, specific handling and disposal procedures are required to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step instructions for the safe disposal of this compound waste in a laboratory setting.
Hazard Identification and Chemical Properties
Before handling, it is crucial to be aware of the properties of this compound. While a comprehensive Safety Data Sheet (SDS) is not widely available, the known characteristics of similar triterpenoid acids suggest a need for caution. All personnel should handle the compound in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
Summary of this compound Properties:
| Property | Value | Source |
| Molecular Formula | C30H48O4 | [4] |
| Molecular Weight | 472.71 g/mol | |
| Boiling Point | 592.9 ± 50.0 °C (Predicted) | |
| Density | 1.14 ± 0.1 g/cm3 (Predicted) | |
| Acidity (pKa) | 4.60 ± 0.70 (Predicted) | |
| Solubility | Soluble in DMSO |
Experimental Protocol: Neutralization of Acidic Waste
Due to its acidic nature, this compound waste should be neutralized before disposal to minimize corrosive hazards and prevent environmental harm. This protocol outlines the standard procedure for neutralizing acidic chemical waste.
Materials:
-
This compound waste solution
-
Sodium bicarbonate (baking soda) or another suitable weak base
-
pH test strips or a calibrated pH meter
-
Appropriate glass or corrosion-resistant waste container
-
Stir bar and stir plate
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Work within a certified chemical fume hood. Ensure all necessary PPE is worn correctly. Place the container of this compound waste on a stir plate.
-
Slow Addition of Base: Slowly and carefully add a weak base, such as sodium bicarbonate, to the acidic waste while stirring continuously. Adding the base too quickly can cause a vigorous reaction, leading to splashing.
-
Monitor pH: Periodically check the pH of the solution using pH test strips or a pH meter. The target is a neutral pH, typically between 6.0 and 8.0.
-
Completion: Continue adding the base in small increments until the pH of the solution has stabilized within the neutral range for at least 5 minutes.
-
Labeling: Once neutralized, securely seal the waste container and label it clearly as "Neutralized this compound Waste," including the date of neutralization and the chemical composition.
Waste Disposal Workflow
Proper disposal requires a systematic approach, from waste generation to final removal by certified waste management services. The following diagram illustrates the decision-making process for handling this compound waste.
References
Essential Safety and Logistical Information for Handling Rubifolic Acid
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling chemicals like Rubifolic acid. This guide provides essential safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, a comprehensive PPE strategy is crucial to prevent skin and eye contact, as well as inhalation.[3][4][5]
| PPE Category | Minimum Requirement | Enhanced Precautions (e.g., for bulk handling or potential for dust generation) |
| Eye and Face Protection | Chemical splash goggles with side shields. | Wear chemical splash goggles in combination with a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or butyl rubber). | Double-gloving may be appropriate. Check gloves for any signs of degradation or holes before use. |
| Body Protection | A lab coat, preferably one that is flame-resistant. | A chemical-resistant apron worn over a lab coat. |
| Footwear | Closed-toe shoes. | Chemical-resistant boots. |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust. | If significant dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Plan
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.
-
Store this compound in a cool, dry place away from incompatible materials such as bases and oxidizing agents.
-
Keep containers tightly closed when not in use.
-
Liquid corrosives should be stored below eye level.
-
When preparing solutions, always add the acid to water slowly, never the other way around, to prevent a violent reaction.
Spill Response: In the event of a spill, it is important to act quickly and safely.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or poses a significant inhalation hazard, evacuate the area.
-
Personal Protection: Before cleaning, don the appropriate PPE.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.
-
Neutralization: For acid spills, cautiously neutralize with a weak base such as sodium bicarbonate or soda ash, working from the outside in. Use pH paper to confirm neutralization (target pH of 6-8).
-
Cleanup: Scoop up the neutralized mixture and place it in a labeled, compatible container for disposal.
-
Decontamination: Clean the spill area with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and paper towels should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. It is often required to neutralize acidic waste before collection.
-
Labeling: Ensure all waste containers are clearly labeled with the contents and associated hazards.
-
Collection: Contact your institution's environmental health and safety department for pickup and disposal of hazardous waste.
Safety Workflow
The following diagram outlines the logical workflow for safely handling this compound.
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
